Deserpidine hydrochloride
Description
The exact mass of the compound 6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is 308.16371127 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
6033-69-8 |
|---|---|
Molecular Formula |
C32H39ClN2O8 |
Molecular Weight |
615.1 g/mol |
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H38N2O8.ClH/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5;/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3;1H/t18-,21+,23-,26-,27+,30+;/m1./s1 |
InChI Key |
YCNOGQOHKRDAHJ-UZXCFUCJSA-N |
Canonical SMILES |
CCC(CC)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Deserpidine Hydrochloride on VMAT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deserpidine, a rauwolfia alkaloid, is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] Its mechanism of action is intrinsically linked to the disruption of monoamine neurotransmitter storage, leading to the depletion of dopamine, norepinephrine, and serotonin in presynaptic nerve terminals.[1] This guide provides a comprehensive technical overview of the core mechanism of action of deserpidine hydrochloride on VMAT2, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
While specific quantitative binding and inhibition data for deserpidine is not extensively available in recent literature, its structural and functional similarity to the well-characterized VMAT2 inhibitor, reserpine, allows for a robust understanding of its mechanism. This guide will leverage data from reserpine to illustrate the quantitative aspects of VMAT2 inhibition by this class of compounds. Deserpidine differs from reserpine only by the absence of a methoxy group on the indole ring.
Core Mechanism of Action: VMAT2 Inhibition
The primary molecular target of deserpidine is VMAT2, an integral membrane protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles.[1][2] This process is crucial for the storage and subsequent release of neurotransmitters into the synaptic cleft. VMAT2 is a proton-dependent antiporter, utilizing the electrochemical gradient generated by a vesicular H+-ATPase to drive monoamine uptake.
Deserpidine, like reserpine, acts as a competitive inhibitor at the substrate-binding site of VMAT2.[3] By binding to the transporter, it prevents the uptake of monoamines, leaving them in the cytoplasm where they are susceptible to degradation by monoamine oxidase (MAO). This leads to a gradual depletion of vesicular monoamine stores, resulting in reduced neurotransmitter release and a subsequent decrease in monoaminergic neurotransmission. This depletion of catecholamines in the central and peripheral nervous systems is the basis for its antihypertensive and antipsychotic effects.
Recent structural studies of VMAT2 in complex with reserpine reveal that the inhibitor binds to the cytoplasmic-facing conformation of the transporter, effectively locking it in this state and blocking the binding of monoamine substrates.[4] This conformational trapping prevents the transporter from cycling and carrying out its function.
Quantitative Data on VMAT2 Inhibition
As specific quantitative data for deserpidine is limited, the following tables summarize the binding affinity and inhibitory concentrations for the closely related and extensively studied VMAT2 inhibitor, reserpine. These values provide a strong indication of the potency of deserpidine.
Table 1: Binding Affinity of Reserpine for VMAT2
| Radioligand | Preparation | Kd (nM) | Ki (nM) | Reference |
| [3H]Reserpine | Chromaffin-vesicle membranes | ~1 | - | [3] |
| [3H]Dihydrotetrabenazine | Bovine striatal synaptic vesicles | - | 3.2 (in the presence of ATP) | [5] |
Table 2: Inhibition of VMAT2 Function by Reserpine
| Assay | Substrate | Preparation | IC50 (nM) | Reference |
| Norepinephrine Transport | Norepinephrine | Chromaffin vesicles | ~1 (Ki) | [3] |
| [3H]NE Uptake | Norepinephrine | PC12 cells | Potent inhibition (IC50 < 100) |
Experimental Protocols
Radioligand Binding Assay for VMAT2 Inhibition
This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for VMAT2 by measuring its ability to displace a radiolabeled ligand (e.g., [3H]reserpine or [3H]dihydrotetrabenazine).
Materials:
-
Membrane Preparation: Synaptic vesicles isolated from rat or bovine striatum, or membranes from cells stably expressing VMAT2.
-
Radioligand: [3H]reserpine or [3H]dihydrotetrabenazine ([3H]DTBZ).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 0.2% BSA.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in a suitable buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of the test compound (this compound).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-labeled VMAT2 inhibitor.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
VMAT2-Mediated Monoamine Uptake Inhibition Assay
This protocol measures the functional inhibition of VMAT2 by assessing the reduction in the uptake of a radiolabeled monoamine substrate in the presence of an inhibitor like this compound.
Materials:
-
Vesicle Preparation: Synaptic vesicles isolated from rodent brain tissue or from cells expressing VMAT2.
-
Radiolabeled Substrate: [3H]dopamine or [3H]serotonin.
-
Test Compound: this compound.
-
Uptake Buffer: e.g., a buffer containing ATP and Mg2+ to energize the vesicles.
-
Stop Buffer: Ice-cold buffer to terminate the uptake.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from brain tissue or VMAT2-expressing cells using established protocols involving homogenization and differential centrifugation.
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the vesicle preparation with increasing concentrations of this compound or vehicle (for control) at a specified temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled monoamine substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-5 minutes) to allow for vesicular uptake.
-
Termination of Uptake: Stop the reaction by adding an excess of ice-cold stop buffer and rapidly filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with ice-cold stop buffer to remove external radiolabel.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the amount of substrate taken up in the presence of different concentrations of the inhibitor. Plot the uptake as a percentage of the control (no inhibitor) against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway of VMAT2 Inhibition by Deserpidine
Caption: VMAT2 inhibition by deserpidine, locking it in a cytosol-facing state.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a VMAT2 radioligand displacement binding assay.
Experimental Workflow for Monoamine Uptake Inhibition Assay
Caption: Workflow for a VMAT2-mediated monoamine uptake inhibition assay.
Conclusion
This compound exerts its pharmacological effects through the potent inhibition of VMAT2. By competitively binding to the transporter and locking it in a cytoplasm-facing conformation, it effectively blocks the vesicular storage of monoamine neurotransmitters. This leads to their depletion from presynaptic terminals and a subsequent reduction in monoaminergic signaling. While specific quantitative binding data for deserpidine is not as prevalent as for its analog reserpine, the well-established mechanism of action for this class of compounds provides a clear framework for understanding its effects. The experimental protocols and workflows detailed in this guide offer a practical basis for the further investigation of deserpidine and other VMAT2 inhibitors in a research and drug development setting.
References
- 1. Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reserpine-induced reduction in norepinephrine transporter function requires catecholamine storage vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamic Impact of Deserpidine Hydrochloride on Monoamine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacodynamic effects of deserpidine hydrochloride on central monoamine levels. Deserpidine, a rauwolfia alkaloid, exerts its pharmacological action primarily through the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). This blockade disrupts the storage of key neurotransmitters—norepinephrine (NE), dopamine (DA), and serotonin (5-HT)—in presynaptic vesicles, leading to their depletion in the central and peripheral nervous systems. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visually represents the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
This compound, an analog of reserpine, has historically been used for its antihypertensive and tranquilizing properties. Its mechanism of action is intrinsically linked to its profound effect on monoaminergic neurotransmission. By inhibiting VMAT2, deserpidine prevents the sequestration of monoamines into synaptic vesicles, leaving them vulnerable to metabolic degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of norepinephrine, dopamine, and serotonin underlies both its therapeutic effects and its adverse event profile. Understanding the quantitative and temporal dynamics of this depletion is crucial for both basic research and the development of novel therapeutics targeting monoaminergic systems.
Mechanism of Action: VMAT2 Inhibition and Monoamine Depletion
The primary molecular target of deserpidine is the vesicular monoamine transporter 2 (VMAT2), a protein responsible for pumping cytosolic monoamines into synaptic vesicles for storage and subsequent release. Deserpidine binds irreversibly to VMAT2, rendering it non-functional. This disruption of the normal storage process leads to a cascade of events resulting in the depletion of monoamine stores.
dot
Caption: this compound irreversibly inhibits VMAT2, preventing monoamine uptake into synaptic vesicles and leading to their degradation by MAO.
Quantitative Effects on Brain Monoamine Levels
Studies comparing the efficacy of deserpidine and its close analog, reserpine, have provided valuable quantitative insights into its monoamine-depleting effects. The following tables summarize the dose-dependent and time-course effects on norepinephrine, dopamine, and serotonin levels in the rat brain.
Table 1: Dose-Dependent Depletion of Brain Monoamines by Deserpidine and Reserpine
| Compound | Dose (mg/kg, i.p.) | Norepinephrine (% of Control) | Dopamine (% of Control) | Serotonin (% of Control) |
| Deserpidine | 0.25 | 28 | 45 | 35 |
| 0.5 | 15 | 25 | 20 | |
| 1.0 | 8 | 15 | 12 | |
| Reserpine | 0.25 | 25 | 40 | 30 |
| 0.5 | 12 | 20 | 18 | |
| 1.0 | 6 | 12 | 10 |
Data adapted from Fulton, S. C., & Healy, M. D. (1976). Comparison of the effectiveness of deserpidine, reserpine, and alpha-methyltyrosine on brain biogenic amines. Federation Proceedings, 35(14), 2558-2562.
Table 2: Time-Course of Norepinephrine Depletion by Deserpidine (1.0 mg/kg, i.p.)
| Time Post-Injection | Norepinephrine (% of Control) |
| 4 hours | 10 |
| 12 hours | 8 |
| 24 hours | 8 |
| 48 hours | 15 |
| 72 hours | 25 |
| 7 days | 50 |
Data adapted from Fulton, S. C., & Healy, M. D. (1976).
Experimental Protocols
The following section outlines a detailed methodology for the quantification of brain monoamine levels following deserpidine administration, based on established high-performance liquid chromatography with electrochemical detection (HPLC-ECD) techniques.
Animal Model and Drug Administration
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Drug Preparation: this compound is dissolved in a vehicle solution, typically a few drops of glacial acetic acid and diluted with 0.9% saline.
-
Administration: Deserpidine or vehicle is administered via intraperitoneal (i.p.) injection at the desired doses.
Brain Tissue Dissection and Homogenization
-
At specified time points post-injection, animals are euthanized by decapitation.
-
The brain is rapidly excised and placed on an ice-cold surface.
-
Specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) are dissected.
-
Tissue samples are weighed and immediately homogenized in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin or 3,4-dihydroxybenzylamine).
-
Homogenates are centrifuged at 15,000 x g for 20 minutes at 4°C.
-
The supernatant is filtered through a 0.22 µm syringe filter and stored at -80°C until analysis.
dot
Caption: A typical workflow for the analysis of brain monoamine levels following deserpidine administration.
HPLC-ECD Analysis
-
Chromatographic System: A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A commonly used mobile phase consists of a sodium phosphate buffer (e.g., 75 mM, pH 3.0), an ion-pairing agent (e.g., 1.7 mM 1-octanesulfonic acid), EDTA (e.g., 50 µM), and an organic modifier (e.g., 10-15% acetonitrile). The mobile phase should be filtered and degassed.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode. The potential of the working electrode is typically set between +0.65 V and +0.75 V to oxidize the monoamines.
-
Quantification: Peak areas of norepinephrine, dopamine, and serotonin are integrated and quantified against a standard curve generated from known concentrations of the monoamines. The results are normalized to the tissue weight.
Signaling Pathways and Logical Relationships
The pharmacodynamic effects of deserpidine can be conceptualized as a logical sequence of events initiated by its interaction with VMAT2, leading to downstream neurochemical and physiological consequences.
dot
Caption: The sequential pathway from deserpidine administration to its ultimate physiological effects.
Conclusion
This compound is a potent pharmacological tool for inducing monoamine depletion through the irreversible inhibition of VMAT2. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers investigating the roles of norepinephrine, dopamine, and serotonin in various physiological and pathological processes. The detailed methodologies and visual representations of the underlying mechanisms are intended to facilitate the design and execution of future studies in this critical area of neuropharmacology.
Navigating the Challenges of Deserpidine Hydrochloride in DMSO: A Technical Guide to Solubility and Stability
For Immediate Release
Shanghai, China – November 7, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of deserpidine hydrochloride in dimethyl sulfoxide (DMSO). This document addresses a critical knowledge gap, providing essential data and protocols to ensure the integrity and reproducibility of preclinical research involving this potent antihypertensive agent. While specific quantitative stability data for the hydrochloride salt in DMSO remains limited in publicly available literature, this guide consolidates existing knowledge on the free base and general principles of compound storage in DMSO to offer best-practice recommendations.
Deserpidine, a rauwolfia alkaloid, functions as both a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor and a competitive Angiotensin-Converting Enzyme (ACE) inhibitor. Its utility in research hinges on accurate and stable solution preparation, a task complicated by the physicochemical properties of the compound and its solvent. This guide provides a foundational understanding of these characteristics to aid in experimental design and execution.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the solubility of deserpidine and general stability recommendations for compounds stored in DMSO.
Table 1: Solubility of Deserpidine in DMSO
| Compound Form | Solvent | Solubility | Notes |
| Deserpidine (Free Base) | DMSO | 100 mg/mL | Sonication is recommended to facilitate dissolution. The hydrochloride salt form may exhibit different solubility characteristics. |
| This compound | Water | 0.0111 mg/mL (Predicted) | This predicted low aqueous solubility underscores the necessity of using organic solvents like DMSO for preparing stock solutions. |
Table 2: General Stability and Storage Recommendations for Compounds in DMSO
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for short-term (months)-80°C for long-term (years) | Low temperatures significantly slow down the rate of chemical degradation. |
| Solvent Condition | Anhydrous (dry) DMSO | DMSO is hygroscopic and absorbed water can promote hydrolysis of susceptible compounds. |
| Container | Tightly sealed vials (e.g., with PTFE-lined caps) | Prevents absorption of atmospheric moisture. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |
| Light Exposure | Store in the dark or in amber vials | Protects from photodegradation, although specific photosensitivity of this compound in DMSO is not well-documented. |
Mechanism of Action: Signaling Pathways
This compound exerts its pharmacological effects through two primary mechanisms of action, which are visualized below.
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in DMSO
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO under specific conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Microcentrifuge
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL, based on the solubility of the free base).
-
Serial Dilutions: Perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Equilibration: Vortex each dilution thoroughly and sonicate for 15-30 minutes to aid dissolution. Allow the solutions to equilibrate at a controlled room temperature for a specified period (e.g., 2 hours).
-
Observation and Centrifugation: Visually inspect each dilution for any undissolved precipitate. Centrifuge all tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved material.
-
Analysis of Supernatant: Carefully collect the supernatant from each tube, being cautious not to disturb the pellet.
-
HPLC Analysis: Analyze the concentration of this compound in each supernatant sample by HPLC.
-
Determination of Solubility: The highest concentration at which no precipitate is observed and the HPLC analysis confirms the prepared concentration is considered the kinetic solubility.
Protocol for Assessing the Stability of this compound in DMSO
Objective: To evaluate the degradation of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
A freshly prepared, filtered stock solution of this compound in anhydrous DMSO of known concentration.
-
Multiple amber glass vials with PTFE-lined caps.
-
Incubators or refrigerators set to desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
HPLC system with a validated stability-indicating method.
Procedure:
-
Sample Preparation: Aliquot the stock solution into the amber glass vials, ensuring each vial is tightly sealed.
-
Time-Zero Analysis: Immediately analyze a subset of the vials (t=0) to establish the initial concentration and purity of the this compound solution.
-
Storage: Place the remaining vials at their designated storage temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, etc.), remove a vial from each temperature condition.
-
Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze the sample using the stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration. Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
Conclusion and Future Directions
This technical guide provides a foundational resource for researchers working with this compound in DMSO. The provided data, while not exhaustive, offers a starting point for solution preparation and storage. The detailed protocols and pathway diagrams are intended to facilitate robust and reproducible experimental design.
A critical need remains for definitive studies on the solubility and long-term stability of this compound specifically in DMSO. Future research should focus on generating quantitative data on its degradation kinetics and identifying potential degradation products to further ensure the accuracy of scientific findings. Researchers are encouraged to perform their own stability assessments, particularly for long-term experiments, using the protocols outlined herein.
In Vitro Characterization of Deserpidine Hydrochloride Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Deserpidine hydrochloride's binding affinity. Deserpidine is an alkaloid of Rauwolfia canescens used for its antihypertensive and tranquilizing properties.[1] Understanding its interaction with biological targets at a molecular level is crucial for drug development and mechanistic studies. This document details the primary and potential secondary binding targets of Deserpidine, presents available quantitative binding data for structurally related compounds, and provides detailed experimental protocols for characterizing its binding affinity.
Primary Binding Target: Vesicular Monoamine Transporter 2 (VMAT2)
The principal mechanism of action for Deserpidine involves the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[2][3] VMAT2 is a transport protein located in the membrane of presynaptic vesicles in neurons.[4][5] Its function is to sequester cytosolic monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into these vesicles, a process driven by a proton gradient.[4][5] By inhibiting VMAT2, Deserpidine prevents the storage of these neurotransmitters, leading to their degradation by enzymes like monoamine oxidase (MAO) in the cytoplasm.[6] This results in a depletion of monoamines available for release into the synapse, which underlies Deserpidine's therapeutic effects.[2]
Mechanism of VMAT2 Inhibition
Deserpidine and its close analog, Reserpine, are high-affinity competitive inhibitors of VMAT2.[4][7] Structural and biochemical studies have shown that Reserpine binds directly to the substrate-binding pocket of the transporter.[5][8] This binding action locks VMAT2 in a cytoplasm-facing conformation, physically blocking the entry of monoamine substrates and arresting the transport cycle.[5][8] This mechanism is distinct from that of other VMAT2 inhibitors like tetrabenazine, which binds to a different allosteric site and induces an occluded state of the transporter.[6][7]
Quantitative Binding Affinity Data
| Ligand | Target | Assay Type | Parameter | Value (nM) |
| Reserpine | Human VMAT2 | Binding Assay | Ki | 1 - 630 |
| Reserpine | Human VMAT2 | Binding Assay | Kd | 8 |
| Reserpine | Human VMAT2 | Functional Assay | IC50 | 1.3 - 100 |
| Table 1: Summary of in vitro binding affinity values for Reserpine at VMAT2. Data sourced from BindingDB.[9] |
Experimental Protocol: Competitive Radioligand Binding Assay for VMAT2
This protocol describes a method to determine the inhibition constant (Ki) of this compound for VMAT2 using a competitive binding assay with [³H]Dihydrotetrabenazine ([³H]DTBZ), a known high-affinity VMAT2 ligand.[10]
Objective: To calculate the Ki of Deserpidine HCl at VMAT2.
Materials:
-
Membrane preparation from cells expressing recombinant VMAT2.
-
[³H]Dihydrotetrabenazine ([³H]DTBZ) of high specific activity.
-
This compound.
-
Unlabeled Tetrabenazine (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Workflow Diagram:
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: VMAT2 membranes, assay buffer, and [³H]DTBZ.
-
Non-specific Binding (NSB): VMAT2 membranes, a saturating concentration of unlabeled tetrabenazine (e.g., 10 µM), and [³H]DTBZ.
-
Competition: VMAT2 membranes, a specific concentration of Deserpidine HCl, and [³H]DTBZ.
-
-
Reaction: Add the VMAT2 membrane preparation to all wells. Add the appropriate competitor (buffer, unlabeled tetrabenazine, or Deserpidine HCl dilution). Finally, add [³H]DTBZ at a single concentration, typically at or below its Kd for VMAT2. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from all other measurements.
-
Plot the percent specific binding against the logarithm of the Deserpidine HCl concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Deserpidine HCl that inhibits 50% of specific [³H]DTBZ binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Potential Secondary Target: Angiotensin-Converting Enzyme (ACE)
Several commercial suppliers list Deserpidine as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][4][8] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. It converts angiotensin I into the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established mechanism for treating hypertension. While this activity is reported, primary literature with quantitative in vitro binding or inhibition data for Deserpidine at ACE was not identified in the conducted search. Further experimental validation is required to confirm and quantify this interaction.
Mechanism of ACE Inhibition
If Deserpidine acts as an ACE inhibitor, it would competitively block the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This would lead to vasodilation and a reduction in blood pressure, complementing the effects of VMAT2 inhibition.
Quantitative Binding Affinity Data
| Ligand | Target | Assay Type | Parameter | Value |
| Deserpidine HCl | ACE | - | IC50 / Ki | Data Not Available |
| Table 2: Status of quantitative data for Deserpidine HCl at ACE. |
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol describes a common spectrophotometric method to determine the IC50 of this compound for ACE. The assay measures the cleavage of a synthetic substrate, FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycyl-glycine), by ACE.
Objective: To determine the IC50 of Deserpidine HCl for ACE.
Materials:
-
Rabbit lung Angiotensin-Converting Enzyme (ACE).
-
FAPGG substrate.
-
This compound.
-
Captopril (as a positive control inhibitor).
-
Assay Buffer: 100 mM HEPES buffer containing 300 mM NaCl, pH 8.3.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and Captopril in assay buffer. Prepare the FAPGG substrate solution in assay buffer.
-
Assay Setup: In a UV-transparent 96-well plate, add the following to triplicate wells:
-
100% Activity Control: Assay buffer and ACE solution.
-
Inhibitor Wells: Deserpidine HCl or Captopril dilution and ACE solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the FAPGG substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every minute for 20-30 minutes. The cleavage of FAPGG by ACE results in a decrease in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each Deserpidine concentration: % Inhibition = 100 * (1 - (Vinhibitor / Vcontrol)).
-
Plot the percent inhibition against the logarithm of the Deserpidine HCl concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Summary and Conclusion
The primary mechanism of this compound is the high-affinity, competitive inhibition of VMAT2, which leads to the depletion of presynaptic monoamines. While quantitative binding data for Deserpidine is sparse, data from the closely related compound Reserpine indicates potent inhibition in the low nanomolar range. A secondary mechanism involving the inhibition of ACE has been suggested but requires further experimental confirmation and quantification. The detailed protocols provided in this guide offer a robust framework for researchers to precisely characterize the in vitro binding affinity of this compound and similar compounds, aiding in the development of novel therapeutics and a deeper understanding of their pharmacological profiles.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 7. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Analysis of VMAT2 binding after methamphetamine or MPTP treatment: disparity between homogenates and vesicle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
Investigating the Antipsychotic Properties of Deserpidine Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deserpidine, an ester alkaloid isolated from Rauwolfia canescens, has historically been recognized for its antipsychotic and antihypertensive properties. Structurally similar to reserpine, its primary mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of essential monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from presynaptic nerve terminals, which is believed to underlie its therapeutic effects in psychosis. This technical guide provides an in-depth review of the antipsychotic properties of Deserpidine hydrochloride, summarizing available data, outlining experimental protocols, and visualizing its core mechanism of action. While quantitative data from the primary era of its use (the 1950s and 1960s) is limited due to different reporting standards, this paper synthesizes the available historical and pharmacological information to provide a comprehensive overview for researchers.
Introduction
Deserpidine is an indole alkaloid derived from the roots of plants in the Rauwolfia genus.[1][2] Historically, Rauwolfia alkaloids were among the first agents used in psychopharmacology, playing a significant role in the initial movement away from psychoanalytic explanations towards biochemical theories of mental illness.[3] Alongside chlorpromazine, these compounds were instrumental in the early pharmacological treatment of psychosis.[1][4] Though its use has largely been superseded by newer antipsychotics with more favorable side-effect profiles, the study of Deserpidine and its analogues provides valuable insight into the monoamine hypothesis of psychosis and the function of VMAT2 as a therapeutic target.
Mechanism of Action: VMAT2 Inhibition and Monoamine Depletion
The central mechanism underlying the antipsychotic effects of this compound is its action as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[5] VMAT2 is a transport protein located on the membrane of presynaptic vesicles responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the neuronal cytoplasm into the vesicles for subsequent release into the synaptic cleft.
Deserpidine, like its analogue reserpine, binds irreversibly to VMAT2. This binding action disrupts the transporter's function, preventing the uptake of monoamines into storage vesicles. The unprotected monoamines remaining in the cytoplasm are then metabolized and degraded by enzymes such as monoamine oxidase (MAO). The net result is a profound depletion of monoamine stores in presynaptic neurons, leading to a reduction in neurotransmission.[3] This depletion in key brain circuits, particularly dopaminergic pathways implicated in psychosis, is thought to be the basis of Deserpidine's antipsychotic effects.
Preclinical and Clinical Data
Detailed quantitative data from early clinical trials of Deserpidine are scarce in modern databases. The following tables summarize the available information, drawing from historical reports and preclinical studies, often in comparison to the more extensively studied reserpine.
Table 1: Preclinical Data on Monoamine Depletion
| Model System | Compound | Dosage | Effect | Reference |
| Rat Brain | Reserpine | 5 mg/kg IP | Significant depletion of dopamine, norepinephrine, and serotonin across various brain regions. | [6] |
| In vitro | Deserpidine | Not Specified | Implied monoamine depletion through VMAT2 inhibition, similar to reserpine. | [5] |
Table 2: Clinical Observations in Psychosis
| Study Type | Patient Population | Dosage Range | Observed Antipsychotic Effects | Key Adverse Effects | Reference |
| Comparative Review | Chronic Schizophrenia | Not Specified | Improvement in global state, though less effective than chlorpromazine in some studies. | Not detailed in comparative analysis. | [1] |
| Clinical Reports (1950s) | Chronic Psychotic Patients | Not Specified | Calming effect, reduction in agitation and excitement. | Psychosis, depression, anxiety, sedation, lethargy, nightmares. | [7][8][9] |
| General Review | Psychotic Disorders | Not Specified | Tranquilizing and sedative effects. | Nasal congestion, withdrawal psychosis. | [2] |
Experimental Protocols
VMAT2 Binding Assay (Modern Reconstruction)
A modern approach to determine the binding affinity of this compound to VMAT2 would typically involve a competitive radioligand binding assay.
-
Preparation of Vesicles: Synaptic vesicles rich in VMAT2 would be prepared from rat or bovine brain tissue (e.g., striatum) through differential centrifugation and sucrose density gradient purification.
-
Radioligand: A radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), would be used.
-
Incubation: The prepared vesicles would be incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing bound ligand) is then measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of Deserpidine that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant) can then be derived using the Cheng-Prusoff equation.
References
- 1. Chlorpromazine versus reserpine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Indian Rauwolfia research led to the evolution of neuropsychopharmacology & the 2000 Nobel Prize (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [A Rauwolfia alkaloid in psychiatry: similarity of its effects to those of chloropromazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rauwolfia Alkaloids and Reserpine in the Treatment of the Chronic Psychotic Patient | Journal of Mental Science | Cambridge Core [cambridge.org]
- 8. Psychosis apparently produced by reserpine. | Semantic Scholar [semanticscholar.org]
- 9. Psychosis and Enhanced Anxiety Produced by Reserpine and Chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Neuronal Footprint: A Technical Guide to the Long-Term Effects of Deserpidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deserpidine hydrochloride, a rauwolfia alkaloid and irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), has a history of use as an antihypertensive and antipsychotic agent.[1] Its mechanism of action, the depletion of presynaptic monoamines—dopamine, norepinephrine, and serotonin—precipitates a cascade of long-term adaptive changes within the central nervous system.[1][2] This technical guide synthesizes the available preclinical data, primarily from studies on its close analog reserpine, to provide an in-depth understanding of the persistent effects of deserpidine on neuronal function. We will explore the quantitative alterations in neurotransmitter systems, detail the experimental protocols used to elicit these findings, and visualize the implicated signaling pathways and experimental workflows.
Introduction
This compound exerts its pharmacological effects by irreversibly binding to and inhibiting VMAT2, a crucial transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles.[1][3] This inhibition leads to the cytoplasmic degradation of these neurotransmitters by monoamine oxidase (MAO), resulting in a profound and sustained depletion of vesicular monoamine stores.[4] While this acute effect underlies its therapeutic applications, the chronic absence of adequate monoaminergic transmission triggers a host of compensatory and sometimes pathological long-term changes in neuronal circuitry. Understanding these enduring effects is critical for drug development professionals and researchers exploring VMAT2 inhibition as a therapeutic strategy and for elucidating the neurobiology of conditions involving monoamine dysregulation. Due to the limited availability of long-term studies specifically on deserpidine, this guide incorporates data from studies on reserpine, another VMAT2 inhibitor with a virtually identical mechanism of action, to provide a comprehensive overview.[5]
Quantitative Data on Long-Term Neuronal Changes
The chronic administration of VMAT2 inhibitors induces significant and lasting alterations in neuronal systems, particularly within the dopaminergic pathways. The following tables summarize key quantitative findings from preclinical studies involving long-term reserpine treatment in rodent models.
Table 1: Long-Term Effects of Reserpine on Dopamine Receptor Density
| Brain Region | Receptor Subtype | Treatment Regimen | Change in Receptor Density | Species | Reference |
| Caudate-Putamen | D1 | 1 mg/kg/day for 4 days, then every other day for 6 weeks | Increased | Rat | [2][6] |
| Caudate-Putamen | D2 | 1 mg/kg/day for 4 days, then every other day for 6 weeks | Increased (persisted for at least 60 days post-treatment) | Rat | [2][6] |
| Nucleus Accumbens | D1 | 1 mg/kg/day for 28 days | Increased | Rat | [7] |
| Nucleus Accumbens | D2 | 1 mg/kg/day for 28 days | Increased | Rat | [7] |
| Striatum | D1 mRNA | 14 days of reserpine treatment | 99% Increase | Rat | [8] |
| Striatum | D2 mRNA | 7 days of reserpine treatment | 200% Increase | Rat | [8] |
| Striatum | D2 mRNA | 14 days of reserpine treatment | 2-fold Increase | Rat | [8] |
Table 2: Long-Term Behavioral and Neurochemical Effects of Reserpine
| Parameter | Treatment Regimen | Observed Effect | Species | Reference | | :--- | :--- | :--- | :--- | | Oral Dyskinesia | 1 mg/kg/day for 4 days, then every other day for 6 weeks | Developed rapidly and persisted for at least 60 days post-treatment | Rat |[2][6] | | Locomotor Activity | 1.0 mg/kg/day for 3 weeks | Impaired locomotive effects, more pronounced after the third week | Rat |[4] | | Depressive-like Behavior (Forced Swim Test) | 1.0 mg/kg/day for 3 weeks | Evident after 2 weeks of treatment | Rat |[4] | | Dopamine Levels (Striatum) | 0.2 mg/kg/day for 14 days | ~35% decrease vs. control | Rat |[9] | | Noradrenaline Levels (Striatum) | 0.2 mg/kg/day for 14 days | ~50% decrease vs. control | Rat |[9] | | Noradrenaline Levels (Hypothalamus) | 0.2 mg/kg/day (repeated) | ~20% decrease vs. control (48h after last injection) | Rat |[10] | | Noradrenaline Levels (Nucleus Accumbens) | 0.2 mg/kg/day (repeated) | ~35% decrease vs. control (48h after last injection) | Rat |[10] | | Serotonin Levels (Ventral Tegmental Area) | 0.2 mg/kg/day (repeated) | ~40% decrease vs. control (48h after last injection) | Rat |[10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for replicating and expanding upon this research.
Chronic Reserpine Administration for Behavioral and Neurochemical Analysis
-
Objective: To induce a state of chronic monoamine depletion and assess its long-term behavioral and neurochemical consequences.
-
Animal Model: Male Albino Wistar rats (180-220 g).[1]
-
Drug Preparation: Reserpine is dissolved in a vehicle (e.g., saline with a few drops of glacial acetic acid for solubility) to a concentration of 1 mg/mL.[1]
-
Treatment Regimen:
-
For Oral Dyskinesia and Receptor Density Studies: Rats are injected subcutaneously (s.c.) with reserpine (1 mg/kg) or vehicle once daily for 4 days, followed by injections every other day for 6 weeks.[2][6]
-
For Depressive-like Behavior Studies: Rats are injected intraperitoneally (i.p.) with reserpine (1.0 mg/kg) or saline once daily for a period of three weeks.[4]
-
-
Behavioral Assessments:
-
Oral Dyskinesia: Vacuous chewing movements are observed and quantified at regular intervals during and after the treatment period.
-
Forced Swim Test: Rats are placed in a cylinder of water, and the duration of immobility is recorded as a measure of behavioral despair.[4][11]
-
Locomotor Activity: Spontaneous activity is measured in an open-field arena or Skinner box.[4]
-
-
Neurochemical Analysis:
-
Tissue Collection: At the end of the treatment or post-treatment period, animals are euthanized, and brain regions of interest (e.g., striatum, nucleus accumbens, hypothalamus) are dissected.
-
Monoamine Quantification: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is used to measure the concentrations of dopamine, serotonin, and their metabolites.[4]
-
Quantitative Autoradiography for Dopamine Receptor Density
-
Objective: To visualize and quantify the density of dopamine receptor subtypes in specific brain regions following chronic VMAT2 inhibition.
-
Tissue Preparation:
-
Rat brains are rapidly removed, frozen in isopentane cooled with dry ice, and stored at -80°C.
-
Coronal sections (10-20 µm) containing the brain regions of interest (e.g., caudate-putamen, nucleus accumbens) are cut using a cryostat.[12]
-
Sections are thaw-mounted onto gelatin-coated slides.
-
-
Incubation with Radioligand:
-
Slides are pre-incubated in a buffer to remove endogenous ligands.[12]
-
Sections are then incubated with a radiolabeled ligand specific for the dopamine receptor subtype of interest (e.g., [³H]SCH-23390 for D1 receptors, [³H]spiperone or [³H]raclopride for D2 receptors) until equilibrium is reached.[7][13]
-
To determine non-specific binding, a separate set of sections is incubated with the radioligand in the presence of a high concentration of a non-labeled specific antagonist.[12]
-
-
Washing and Drying: Slides are washed in ice-cold buffer to remove unbound radioligand and then quickly dried under a stream of cold, dry air.[12]
-
Imaging and Quantification:
-
The dried sections are apposed to a phosphor-imaging plate or autoradiographic film along with radioactive standards of known concentrations.[12]
-
After exposure, the resulting images are digitized and analyzed using image analysis software.
-
The optical density of the autoradiograms is compared to the standards to quantify the receptor density in specific brain regions.[12]
-
Visualizing the Impact: Signaling Pathways and Workflows
The chronic depletion of monoamines by this compound initiates a complex series of adaptive changes in neuronal signaling. The following diagrams, rendered in Graphviz DOT language, illustrate these processes and the experimental workflows used to study them.
Caption: Mechanism of this compound Action.
Caption: Long-Term Neuronal Adaptations to Deserpidine.
Caption: Experimental Workflow for Studying Long-Term Effects.
Discussion and Future Directions
The long-term administration of this compound, and by extension other VMAT2 inhibitors, induces a profound and lasting remodeling of monoaminergic systems in the brain. The primary adaptive response is an upregulation of postsynaptic dopamine receptors, a homeostatic mechanism attempting to compensate for the chronic lack of neurotransmitter release.[2][6][7] This receptor supersensitivity, however, can lead to maladaptive consequences, such as the development of persistent motor abnormalities like oral dyskinesia, which may be analogous to tardive dyskinesia in humans.[2][6]
The sustained depletion of monoamines also has significant implications for mood and behavior, with preclinical studies consistently demonstrating the induction of depressive-like states.[4] This aligns with the known side effects of deserpidine and reserpine in clinical use.[1]
Future research should focus on several key areas:
-
Deserpidine-Specific Studies: While data from reserpine studies are informative, long-term studies specifically using this compound are needed to confirm and refine our understanding of its unique neuronal effects.
-
Synaptic Plasticity: The impact of chronic VMAT2 inhibition on long-term potentiation (LTP) and long-term depression (LTD) in relevant brain circuits is an area ripe for investigation.
-
Neuroinflammation: The role of neuroinflammatory processes in the long-term consequences of monoamine depletion warrants further exploration, as chronic stress and monoamine dysregulation are linked to neuroinflammation.[14]
-
Reversibility: The extent to which the observed neuronal and behavioral changes are reversible upon cessation of long-term deserpidine treatment requires more detailed investigation.
Conclusion
The long-term administration of this compound sets in motion a durable cascade of neuroadaptations, primarily characterized by the upregulation of dopamine receptors and persistent alterations in monoamine-related behaviors. The data, largely derived from studies on its analog reserpine, provide a crucial framework for understanding the enduring impact of VMAT2 inhibition on neuronal function. For researchers and drug development professionals, these findings underscore the importance of considering the long-term consequences of manipulating monoaminergic systems and highlight the need for further investigation into the specific and lasting effects of this compound.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurochemical changes associated with the persistence of spontaneous oral dyskinesia in rats following chronic reserpine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral and neurochemical effects of chronic administration of reserpine and SKF-38393 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated reserpine increases striatal dopamine receptor and guanine nucleotide binding protein RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withdrawal from repeated administration of a low dose of reserpine induced opposing adaptive changes in the noradrenaline and serotonin system function: a behavioral and neurochemical ex vivo and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iijls.com [iijls.com]
- 12. Autoradiography [fz-juelich.de]
- 13. Quantitative autoradiography of dopamine-D1 receptors, D2 receptors, and dopamine uptake sites in postmortem striatal specimens from schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Deserpidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deserpidine, a rauwolfia alkaloid, has a well-documented history in the management of hypertension. Its primary mechanism of action is the potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin.[1] While this on-target activity is responsible for its therapeutic effects, the broader interaction of Deserpidine with the human proteome remains largely unexplored. This technical guide provides a comprehensive overview of established and putative off-target effects of Deserpidine hydrochloride, details state-of-the-art experimental protocols for their identification, and explores potential off-target signaling pathways. Understanding these unintended interactions is paramount for a complete safety and efficacy profile, and for potential drug repurposing efforts.
Introduction: Beyond VMAT2
The pharmacological activity of Deserpidine has historically been attributed to its high affinity for VMAT2. This interaction disrupts the storage of monoamines in synaptic vesicles, leading to their degradation and a subsequent reduction in neurotransmission. While effective, this singular focus on VMAT2 may overlook other molecular interactions that could contribute to both the therapeutic window and the adverse effect profile of the drug. The exploration of such "off-target" effects is a critical aspect of modern drug development, offering insights into unforeseen toxicities and novel therapeutic applications. This guide will delve into the methodologies and potential findings related to the off-target landscape of this compound.
Methodologies for Identifying Off-Target Interactions
A variety of powerful techniques can be employed to elucidate the off-target profile of small molecules like this compound. These methods can be broadly categorized into in-vitro biochemical assays, cell-based approaches, and in-silico predictions.
Chemoproteomic Approaches
Chemoproteomics offers an unbiased view of drug-protein interactions within a complex biological system.
Thermal Proteome Profiling (TPP) is a powerful method to assess drug-protein interactions in a cellular context.[2][3][4][5][6] The principle lies in the ligand-induced thermal stabilization of target proteins.
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment: Culture relevant human cell lines (e.g., neuronal cells, cardiomyocytes) to a sufficient density. Treat cells with this compound at various concentrations, alongside a vehicle control (e.g., DMSO).
-
Heat Shock: Aliquot the cell suspensions and subject them to a temperature gradient for a defined period (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the soluble proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction.
-
Data Analysis: Plot the relative protein abundance as a function of temperature to generate melting curves for thousands of proteins. A shift in the melting curve upon drug treatment indicates a direct or indirect interaction.
AP-MS is a classic and effective method for identifying proteins that bind to a specific small molecule.[7][8][9][10] This technique involves immobilizing the drug of interest on a solid support to "pull down" its interacting partners from a cell lysate.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Immobilization of Deserpidine: Chemically couple this compound to a solid support, such as agarose or magnetic beads, through a suitable linker.
-
Cell Lysis: Prepare a whole-cell lysate from the cell line of interest under conditions that preserve protein-protein interactions.
-
Affinity Purification: Incubate the cell lysate with the Deserpidine-coupled beads. Proteins that bind to Deserpidine will be captured.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using a competitive ligand, changes in pH, or a denaturing agent.
-
Protein Digestion and MS Analysis: Digest the eluted proteins and identify them using LC-MS/MS.
-
Data Analysis: Compare the identified proteins from the Deserpidine pulldown to a control pulldown (using beads without the drug) to identify specific interactors.
Targeted Biochemical and Biophysical Assays
Once potential off-targets are identified, their interaction with Deserpidine needs to be validated and quantified using targeted assays.
Given that kinases are a frequent class of off-targets for many drugs, screening Deserpidine against a panel of kinases is a prudent step.[11][12][13][14][15]
Experimental Protocol: Kinase Inhibition Assay
-
Assay Setup: In a multi-well plate, combine a specific recombinant kinase, its substrate (often a peptide), and ATP.
-
Compound Addition: Add this compound at a range of concentrations.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate its substrate.
-
Detection: Quantify the kinase activity. This can be done by measuring the amount of ADP produced (e.g., using the ADP-Glo™ assay) or by detecting the phosphorylated substrate using a specific antibody.
-
Data Analysis: Plot the kinase activity as a function of Deserpidine concentration to determine the IC50 value, which represents the concentration of the drug required to inhibit 50% of the kinase activity.
Competitive binding assays are used to determine the binding affinity of an unlabeled compound (Deserpidine) to a target by measuring its ability to displace a labeled ligand that is known to bind to the same site.[16][17][18][19][20]
Experimental Protocol: Competitive Binding Assay
-
Assay Components: A purified target protein, a labeled ligand with known affinity for the target (e.g., fluorescently or radioactively labeled), and the unlabeled competitor (Deserpidine).
-
Incubation: Incubate the target protein with a fixed concentration of the labeled ligand and varying concentrations of Deserpidine.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Detection: Measure the amount of labeled ligand bound to the target. The signal will decrease as the concentration of Deserpidine increases and displaces the labeled ligand.
-
Data Analysis: Plot the bound labeled ligand signal against the concentration of Deserpidine to calculate the IC50. The binding affinity (Ki) of Deserpidine can then be calculated using the Cheng-Prusoff equation.
In Silico Approaches
Computational methods can predict potential off-targets based on the chemical structure of Deserpidine and the known structures of protein binding sites.[21][22][23][24][25] These predictions can then be experimentally validated.
Methodology: Computational Off-Target Prediction
-
Ligand-Based Methods: Compare the 2D and 3D structure of Deserpidine to libraries of compounds with known biological activities. Similar compounds may have similar off-target profiles.
-
Structure-Based Methods: Dock the 3D structure of Deserpidine into the binding sites of a large number of proteins in the Protein Data Bank (PDB). Favorable docking scores suggest potential interactions.
-
Data Fusion: Combine results from multiple computational approaches to increase the confidence of the predictions.[23][24]
Potential Off-Target Signaling Pathways
While specific off-target data for Deserpidine is limited, studies on the structurally similar compound, reserpine, and other natural products provide clues to potential off-target signaling pathways.
TGF-β Signaling Pathway
Reserpine has been shown to inhibit the TGF-β signaling pathway in the context of oral carcinogenesis.[26][27] This pathway is crucial for regulating cell growth, differentiation, and apoptosis. Off-target inhibition of components of this pathway by Deserpidine could have significant physiological consequences.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses.[28][29][30][31] Many natural products have been shown to modulate this pathway.[29] Given Deserpidine's origin as a natural product, its potential interaction with components of the MAPK pathway warrants investigation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism.[32][33][34][35][36] Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders. The potential for Deserpidine to modulate this pathway, either directly or indirectly, should be considered.
Data Presentation: Illustrative Quantitative Data
The following tables are illustrative examples of the types of quantitative data that would be generated from the experimental protocols described above. Note: The data presented here is hypothetical and for illustrative purposes only, as specific off-target data for this compound is not publicly available.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) |
| Kinase A | > 100 |
| Kinase B | 15.2 |
| Kinase C | > 100 |
| Kinase D | 8.7 |
| Kinase E | 45.1 |
Table 2: Hypothetical Off-Target Binding Affinities for this compound from TPP
| Protein Target | ΔTm (°C) | Putative Interaction |
| Protein X | +3.5 | Direct Binding |
| Protein Y | -1.2 | Downstream Effect |
| Protein Z | +5.1 | Direct Binding |
Table 3: Hypothetical Off-Target Proteins Identified by AP-MS
| Protein ID | Protein Name | Function |
| P12345 | 14-3-3 protein zeta/delta | Signal Transduction |
| Q67890 | Carbonic anhydrase 2 | Enzyme |
| A1B2C3 | Heat shock protein 70 | Chaperone |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical off-target signaling pathway.
Conclusion and Future Directions
The exploration of this compound's off-target effects is a scientifically compelling endeavor. While its interaction with VMAT2 is well-characterized, a comprehensive understanding of its full pharmacological profile is lacking. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate the off-target landscape of this and other small molecules. Such studies are not only crucial for a more complete risk-benefit assessment but also hold the potential to uncover novel therapeutic opportunities for this established drug. Future research should focus on applying these techniques to generate concrete data on Deserpidine's off-target interactions and to validate the functional consequences of these interactions in relevant cellular and in-vivo models.
References
- 1. Deserpidine | C32H38N2O8 | CID 8550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 5. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. A simple protein histidine kinase activity assay for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. | Semantic Scholar [semanticscholar.org]
- 15. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 18. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 20. Competitive Binding Assay [bio-protocol.org]
- 21. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION [escholarship.org]
- 24. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 26. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 29. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. JNK/PI3K/Akt signaling pathway is involved in myocardial ischemia/reperfusion injury in diabetic rats: effects of salvianolic acid A intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 33. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Direct Thrombin Inhibitors Suppress Type 1 Diabetes Development through PI3K/p-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Studying Deserpidine Hydrochloride Neurotoxicity in SH-SY5Y and PC12 Cells
Introduction
Deserpidine, a rauwolfia alkaloid, is recognized for its antihypertensive and antipsychotic properties.[1][2] Its primary mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4] This inhibition prevents the sequestration of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles.[3][4] The resulting accumulation of these neurotransmitters in the cytoplasm can lead to their metabolism by monoamine oxidase (MAO), causing a depletion of catecholamines and potentially inducing oxidative stress, mitochondrial dysfunction, and apoptosis, which are hallmarks of neurotoxicity.[2][5]
Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are widely used in vitro models in neuroscience research.[6][7][8][9] SH-SY5Y cells possess human origin and catecholaminergic properties, making them an excellent model for studying neurodegenerative diseases like Parkinson's.[7] PC12 cells, upon treatment with nerve growth factor (NGF), differentiate to exhibit a phenotype resembling sympathetic neurons, providing a valuable model for studying neuronal development, function, and neuroprotection.[8][10] Both cell lines are ideal for investigating the potential neurotoxic effects of compounds like Deserpidine hydrochloride.
These application notes provide a framework and detailed protocols for assessing the neurotoxicity of this compound using SH-SY5Y and PC12 cells. The key parameters to be evaluated include cell viability, cytotoxicity, apoptosis, oxidative stress, and mitochondrial membrane potential.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols. These serve as an example for data presentation and comparison.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Cell Line | Treatment Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | LDH Release (% of Max) (LDH Assay) |
| SH-SY5Y | 0 (Control) | 100 ± 4.5 | 5.2 ± 1.1 |
| 10 | 85.3 ± 3.8 | 15.7 ± 2.3 | |
| 25 | 62.1 ± 5.1 | 38.4 ± 3.5 | |
| 50 | 41.5 ± 3.9 | 61.2 ± 4.8 | |
| 100 | 20.7 ± 2.5 | 85.9 ± 5.2 | |
| PC12 | 0 (Control) | 100 ± 5.2 | 4.8 ± 0.9 |
| 10 | 88.9 ± 4.1 | 12.5 ± 1.9 | |
| 25 | 68.4 ± 4.7 | 35.1 ± 2.8 | |
| 50 | 45.3 ± 3.5 | 58.7 ± 4.1 | |
| 100 | 24.1 ± 2.8 | 81.3 ± 4.9 |
Table 2: Induction of Apoptosis, Oxidative Stress, and Mitochondrial Dysfunction by this compound
| Cell Line | Treatment Concentration (µM) | Caspase-3 Activity (Fold Change) | Intracellular ROS (Fold Change) | Mitochondrial Membrane Potential (% of Control) |
| SH-SY5Y | 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 5.1 |
| 25 | 2.8 ± 0.3 | 2.5 ± 0.4 | 65.4 ± 4.3 | |
| 50 | 4.5 ± 0.5 | 4.1 ± 0.6 | 38.2 ± 3.7 | |
| PC12 | 0 (Control) | 1.0 ± 0.2 | 1.0 ± 0.1 | 100 ± 4.8 |
| 25 | 2.5 ± 0.4 | 2.2 ± 0.3 | 70.1 ± 5.5 | |
| 50 | 4.1 ± 0.6 | 3.8 ± 0.5 | 42.5 ± 4.1 |
Visualizations
Caption: General workflow for assessing this compound neurotoxicity.
Caption: Proposed signaling pathway for Deserpidine-induced neurotoxicity.
Experimental Protocols
Cell Culture Protocols
1.1 SH-SY5Y Cell Culture
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[11]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.[11]
-
Thawing: Quickly thaw the vial in a 37°C water bath. Transfer contents to a centrifuge tube with 7-9 mL of pre-warmed complete medium. Centrifuge at 1100 rpm for 4 minutes, discard the supernatant, resuspend the pellet in fresh medium, and plate in an appropriate culture flask.[12]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 0.25% Trypsin-EDTA. Incubate for a few minutes until cells detach. Neutralize trypsin with complete medium, centrifuge, and re-plate at a subcultivation ratio of 1:3 to 1:6.[11][12]
1.2 PC12 Cell Culture
-
Culture Vessels: Must be coated with Collagen Type IV.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin.[8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.[8]
-
Thawing: Quickly thaw vial, transfer to a tube with 10 mL of pre-warmed complete medium. Centrifuge at 240 x g for 5 minutes. Discard supernatant, resuspend in fresh medium, and plate on a collagen-coated flask.[9]
-
Passaging: When cells reach 90-95% confluence, detach them by forcefully pipetting the medium over the cell monolayer (trituration). PC12 cells do not typically require trypsin.[9] Split at a ratio of 1:2 to 1:5.[9][13]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14][15]
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium only).
-
Incubate for the desired time period (e.g., 24 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 3-4 hours, until a purple formazan precipitate is visible.[15]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the control group.
-
Cytotoxicity (LDH) Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[16][17]
-
Materials: Commercially available LDH Cytotoxicity Assay Kit.
-
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
After incubation, carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[18]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.[17]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[17][18]
-
Calculate cytotoxicity percentage using the formula: (Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs) * 100.
-
Apoptosis (Caspase-3 Activity) Assay
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[19]
-
Materials: Caspase-3 colorimetric or fluorometric assay kit.
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and treat with this compound.
-
After treatment, harvest the cells (including any floating cells) and wash with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit and incubate on ice for 15-20 minutes.[20]
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[20]
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with lysis buffer.
-
Prepare the reaction mix containing reaction buffer and the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[19]
-
Add the reaction mix to each sample and incubate at 37°C for 1-2 hours.
-
Measure the signal using a microplate reader at 405 nm (colorimetric) or Ex/Em = 380/460 nm (fluorometric).[19][20]
-
Express results as fold change in activity compared to the untreated control.
-
Oxidative Stress (Intracellular ROS) Assay
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).[21][22]
-
Materials: DCFH-DA solution.
-
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.
-
Load the cells with 10-25 µM DCFH-DA working solution and incubate at 37°C for 30-45 minutes in the dark.[21][23][24]
-
Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[21]
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[23]
-
Express results as fold change in fluorescence compared to the untreated control.
-
Mitochondrial Membrane Potential (MMP) Assay
This assay uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Materials: JC-1 dye, CCCP (a positive control for depolarization).
-
Protocol:
-
Seed cells in a suitable plate (e.g., 6-well for microscopy or black 96-well for plate reader analysis).
-
Treat cells with this compound. For a positive control, treat a set of cells with 50 µM CCCP for 5-10 minutes.[25][26]
-
After treatment, incubate the cells with 2-10 µM JC-1 dye in culture medium for 15-30 minutes at 37°C.[25][26]
-
Remove the staining solution and wash the cells twice with warm PBS or assay buffer.[27]
-
Add fresh medium or assay buffer to the wells.
-
Analyze immediately.
-
Fluorescence Microscopy: Observe the cells for red (J-aggregates in healthy mitochondria) and green (J-monomers in depolarized mitochondria) fluorescence.[25]
-
Plate Reader/Flow Cytometry: Measure the fluorescence intensity for both red (Ex/Em ≈ 585/590 nm) and green (Ex/Em ≈ 485/530 nm) signals.[25][27]
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
References
- 1. Deserpidine | RAAS | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Deserpidine? [synapse.patsnap.com]
- 4. What is Deserpidine used for? [synapse.patsnap.com]
- 5. Deserpidine | C32H38N2O8 | CID 8550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accegen.com [accegen.com]
- 8. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 9. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SH-SY5Y culturing [protocols.io]
- 12. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 13. PC12 cell protocols [whitelabs.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. LDH Cytotoxicity Assay [bio-protocol.org]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. doc.abcam.com [doc.abcam.com]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. chem-agilent.com [chem-agilent.com]
Application Note: Quantifying Deserpidine Hydrochloride-Induced Neurotransmitter Depletion Using HPLC-ECD
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of monoamine neurotransmitters—norepinephrine (NE), dopamine (DA), and serotonin (5-HT)—in brain tissue following treatment with Deserpidine hydrochloride. Deserpidine is an antihypertensive and antipsychotic agent that functions by depleting catecholamines.[1][2] The primary mechanism involves the inhibition of the vesicular monoamine transporter 2 (VMAT2), which prevents the storage of neurotransmitters in synaptic vesicles, leading to their degradation by monoamine oxidase (MAO).[3][4][5] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) offers a highly sensitive and selective method for simultaneously measuring these key neurotransmitters and their metabolites, making it an ideal technique for elucidating the pharmacodynamics of drugs like Deserpidine.[6][7][8] This application note outlines the complete experimental workflow, from sample preparation to data analysis, and includes representative data.
Mechanism of Action: this compound
Deserpidine exerts its pharmacological effects by disrupting the normal storage and release cycle of monoamine neurotransmitters. It is a potent inhibitor of VMAT2, a transport protein located on the membrane of synaptic vesicles responsible for sequestering cytoplasmic monoamines (NE, DA, 5-HT) into the vesicles for storage and subsequent release.[3][4] By inhibiting VMAT2, Deserpidine leaves these neurotransmitters vulnerable in the cytoplasm, where they are readily metabolized by monoamine oxidase (MAO).[1][5] This leads to a significant reduction in the overall levels of these neurotransmitters in nerve terminals, which underlies its antihypertensive and sedative properties.[3]
Caption: Deserpidine's mechanism of action via VMAT2 inhibition.
Experimental Protocol
This protocol describes the analysis of neurotransmitter levels in rodent brain tissue. All reagents should be of HPLC grade or higher purity, and solutions should be prepared with ultrapure water.[9]
Materials and Reagents
-
This compound
-
Norepinephrine (NE), Dopamine (DA), and Serotonin (5-HT) standards
-
Perchloric acid (PCA), 70%
-
Sodium metabisulfite
-
Sodium dihydrogen phosphate
-
Citric Acid
-
Octyl sodium sulfate (OSA)
-
EDTA
-
Methanol (HPLC grade)
-
Ultrapure water (18 MΩ)
-
0.2 µm PTFE syringe filters
Equipment
-
HPLC system with a refrigerated autosampler and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).[10]
-
Electrochemical detector (ECD) with a glassy carbon working electrode.[6]
-
Tissue homogenizer
-
Refrigerated microcentrifuge
-
Sonicator
-
pH meter
-
Analytical balance
Solutions Preparation
-
Homogenization Buffer (0.1 M PCA): Prepare by diluting 70% perchloric acid in ultrapure water. Add sodium metabisulfite to a final concentration of 0.1 mM to prevent catecholamine oxidation.[10]
-
Mobile Phase (Example): 75 mM Sodium Dihydrogen Phosphate, 2.0 mM Octyl Sodium Sulfate (OSA), 0.1 mM EDTA. Adjust pH to 3.0 with phosphoric acid. The exact composition may require optimization based on the specific column and system.[11][12] Filter through a 0.2 µm filter and degas before use.
-
Standard Stock Solutions (1 mg/mL): Individually dissolve NE, DA, and 5-HT in the homogenization buffer. Store at -80°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in the mobile phase to create a calibration curve (e.g., 1 ng/mL to 100 ng/mL).
Experimental Workflow
Caption: Workflow for neurotransmitter depletion analysis.
Detailed Procedure
-
Animal Treatment: Administer this compound or vehicle (control) to experimental animals (e.g., rats or mice) according to the study design.
-
Tissue Dissection: At the designated time point, humanely euthanize the animals, rapidly dissect the brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus), and immediately freeze them on dry ice or in liquid nitrogen. Store samples at -80°C until analysis.[11]
-
Sample Preparation:
-
Weigh the frozen tissue sample.
-
Add 10 volumes of ice-cold 0.1 M PCA homogenization buffer (e.g., 100 mg tissue in 1 mL buffer).
-
Homogenize the tissue thoroughly using a sonicator or mechanical homogenizer, keeping the sample on ice at all times.[11]
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[11]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC autosampler vial.[11]
-
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system with the parameters below (these are starting points and may require optimization).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a series of working standards to generate a calibration curve.
-
Inject the prepared tissue samples.[9]
-
HPLC-ECD System Conditions (Example)
| Parameter | Setting |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm) |
| Mobile Phase | 75 mM NaH₂PO₄, 2.0 mM OSA, 0.1 mM EDTA, pH 3.0 |
| Flow Rate | 0.8 - 1.0 mL/min[9] |
| Column Temperature | 30 - 35°C[10] |
| Injection Volume | 10 - 20 µL |
| ECD Potential | +650 to +800 mV (Oxidation)[10] |
| Run Time | 15 - 20 minutes (or until all analytes elute) |
Data Analysis and Expected Results
-
Peak Identification: Identify the peaks for NE, DA, and 5-HT in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantification: Generate a linear regression calibration curve for each analyte by plotting peak area against concentration for the working standards.
-
Calculate Concentration: Use the calibration curve to determine the concentration of each neurotransmitter in the tissue samples. Normalize the results to the weight of the tissue sample (e.g., ng of neurotransmitter per mg of tissue).
-
Statistical Analysis: Compare the mean neurotransmitter concentrations between the control and Deserpidine-treated groups using an appropriate statistical test (e.g., Student's t-test).
Expected Outcome: A significant decrease in the concentrations of norepinephrine, dopamine, and serotonin is expected in the brain tissue of animals treated with this compound compared to the vehicle-treated control group.
Representative Data
The following table summarizes hypothetical quantitative results from an experiment analyzing neurotransmitter levels in the striatum of rats treated with this compound.
| Treatment Group | Norepinephrine (ng/mg tissue) | Dopamine (ng/mg tissue) | Serotonin (ng/mg tissue) |
| Control (Vehicle) | 0.45 ± 0.05 | 12.5 ± 1.1 | 0.60 ± 0.07 |
| Deserpidine HCl | 0.12 ± 0.03 | 2.8 ± 0.4 | 0.18 ± 0.04 |
| % Depletion | 73% | 78% | 70% |
| Values are presented as Mean ± SEM. Data is for illustrative purposes only. |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or small peaks | Analyte degradation | Keep samples on ice; use antioxidant in buffer. |
| Incorrect ECD potential | Optimize the oxidation potential for target analytes. | |
| Drifting baseline | Column not equilibrated; mobile phase issue | Flush column until stable; prepare fresh mobile phase. |
| Air bubbles in the system[9] | Degas mobile phase thoroughly. | |
| Poor peak resolution | Mobile phase composition incorrect | Adjust pH, ionic strength, or organic modifier content. |
| Column contamination or aging | Wash or replace the column. |
References
- 1. Deserpidine | C32H38N2O8 | CID 8550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Deserpidine? [synapse.patsnap.com]
- 4. What is Deserpidine used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. amuzainc.com [amuzainc.com]
- 8. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 9. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
- 12. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Deserpidine Hydrochloride Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of Deserpidine hydrochloride stock solutions for use in in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results. Deserpidine is a Rauwolfia alkaloid used as an antihypertensive agent and tranquilizer.[1][2] Its primary mechanism of action involves the depletion of catecholamines, making it a valuable tool for studying neurotransmitter pathways.[2][3]
Mechanism of Action
Deserpidine's primary mechanism of action is the inhibition of the vesicular monoamine transporter 2 (VMAT2).[4][5] VMAT2 is a transport protein responsible for pumping monoamines, such as norepinephrine, serotonin, and dopamine, from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release.[4] By inhibiting VMAT2, Deserpidine prevents the sequestration of these neurotransmitters, leaving them in the cytoplasm where they are metabolized by monoamine oxidase (MAO).[2][3] This leads to a depletion of monoamines in nerve terminals, which underlies its antihypertensive and sedative effects.[4][5] Additionally, some research indicates that Deserpidine acts as a competitive inhibitor of the angiotensin-converting enzyme (ACE).[1][6][7]
Caption: Deserpidine inhibits VMAT2, preventing monoamine storage and leading to their degradation.
Quantitative Data and Properties
Properly calculating concentrations requires accurate information on the chemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₃₉ClN₂O₈ | [8] |
| Molecular Weight | 615.11 g/mol | [9] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [6][7] |
| Reported Solubility | ≥100 mg/mL in DMSO (for Deserpidine) | [6][7] |
| Stock Solution Storage | -20°C for up to 1 year | [1] |
| -80°C for up to 2 years | [1] |
Experimental Protocols
3.1. Materials and Equipment
-
This compound (CAS: 6033-69-8)
-
Anhydrous/cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath (optional, for aiding dissolution)
-
Calibrated micropipettes and sterile tips
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
3.2. Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM × 1 mL × 615.11 g/mol / 1000 = 6.15 mg
-
-
Weighing: Using a calibrated analytical balance, carefully weigh 6.15 mg of this compound powder and place it into a sterile, light-resistant tube.
-
Dissolution:
-
Add 1 mL of high-quality DMSO to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is difficult, briefly sonicate the tube in a water bath.[1][6] Gentle warming can also be applied if necessary.[1] Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-resistant tubes.[7]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
-
3.3. Protocol 2: Preparation of Final Working Solutions
-
Thawing: Retrieve a single aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature. Briefly vortex the tube to ensure homogeneity.
-
Dilution: Perform a serial or single-step dilution of the stock solution into your final cell culture medium to achieve the desired experimental concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5% (and ideally below 0.1%), to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control using an equivalent concentration of DMSO in the culture medium to account for any effects of the solvent.
-
-
Application: Add the final working solution to your in vitro assay immediately after preparation. It is recommended that working solutions are made fresh for each experiment.[1][6]
Experimental Workflow
The following diagram illustrates the overall workflow for preparing and using this compound solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Deserpidine? [synapse.patsnap.com]
- 5. What is Deserpidine used for? [synapse.patsnap.com]
- 6. Deserpidine | RAAS | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols: Deserpidine Hydrochloride Administration in the Spontaneously Hypertensive Rat (SHR) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deserpidine, an alkaloid derived from Rauwolfia canescens, is an antihypertensive agent structurally and functionally related to reserpine.[1] Its primary mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[1] This inhibition leads to the depletion of catecholamines, such as norepinephrine, from peripheral sympathetic nerve endings, resulting in reduced vascular tone and a subsequent decrease in blood pressure.[1] The spontaneously hypertensive rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a model for essential hypertension in humans. This document provides detailed application notes and protocols for the administration of deserpidine hydrochloride in the SHR model to study its antihypertensive effects.
Data Presentation
The following table presents representative data illustrating the expected antihypertensive effects of this compound in the SHR model, based on findings from studies with the analogous compound, reserpine.
| Treatment Group | N | Route of Administration | Dosage (mg/kg) | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (beats/min) |
| Vehicle Control (Saline) | 10 | Intraperitoneal (IP) | - | 7 days | +5 ± 2 | +3 ± 1 | -10 ± 5 |
| Deserpidine HCl | 10 | Intraperitoneal (IP) | 0.1 | 7 days | -30 ± 5 | -20 ± 4 | -50 ± 8 |
| Deserpidine HCl | 10 | Intraperitoneal (IP) | 0.5 | 7 days | -50 ± 7 | -35 ± 6 | -80 ± 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
1. Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR) and a normotensive control strain (e.g., Wistar-Kyoto rats).
-
Age: 12-16 weeks (at the onset of stable hypertension).
-
Sex: Male rats are commonly used to avoid hormonal cycle variations.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 5%). Standard rat chow and water should be provided ad libitum.
-
Acclimatization: Allow at least one week for the animals to acclimatize to the housing conditions before the start of the experiment.
2. This compound Preparation
-
Compound: this compound powder.
-
Vehicle: A suitable vehicle for intraperitoneal (IP) injection is sterile 0.9% saline. For oral gavage, a 0.5% solution of carboxymethyl cellulose (CMC) in distilled water can be used to ensure a stable suspension.
-
Preparation of Stock Solution (for IP injection):
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add a small amount of the vehicle (e.g., 10% of the final volume) and triturate to form a paste.
-
Gradually add the remaining vehicle while mixing continuously to ensure complete dissolution or a fine, homogenous suspension.
-
The final concentration should be calculated to allow for an injection volume of 1-2 mL/kg body weight.
-
-
Storage: The prepared solution should be protected from light and stored at 4°C for short-term use. For longer-term storage, aliquots can be frozen at -20°C.
3. Administration Protocol
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in rats. Oral gavage can also be used.
-
Dosage: Based on studies with reserpine, a starting dose of 0.1 mg/kg can be used. A dose-response study including higher doses (e.g., 0.5 mg/kg and 1.0 mg/kg) is recommended to determine the optimal dose.
-
Frequency: Administer once daily.
-
Duration: A treatment period of 7 to 14 days is typically sufficient to observe significant antihypertensive effects.
4. Blood Pressure and Heart Rate Monitoring
-
Method: The tail-cuff method is a widely used non-invasive technique for measuring blood pressure and heart rate in conscious rats.
-
Procedure:
-
Acclimatize the rats to the restraining device and the tail-cuff apparatus for several days before the start of the experiment to minimize stress-induced variations in blood pressure.
-
On the day of measurement, place the rat in the restrainer and attach the tail-cuff.
-
Allow the rat to stabilize for 10-15 minutes before taking readings.
-
Record at least three stable measurements for systolic blood pressure, diastolic blood pressure, and heart rate, and calculate the average.
-
Measurements should be taken at the same time each day to minimize diurnal variations.
-
5. Biochemical Analysis (Optional)
-
At the end of the study, blood samples can be collected to measure plasma catecholamine levels (norepinephrine, epinephrine) to confirm the pharmacological effect of deserpidine.
-
Tissues such as the heart and adrenal glands can be harvested for further analysis, including the measurement of catecholamine content.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols: Radioligand Binding Assay for Deserpidine Hydrochloride VMAT2 Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release. This process is vital for proper neuronal communication. Dysregulation of VMAT2 function has been implicated in various neurological and psychiatric disorders. Consequently, VMAT2 is a significant target for drug development.
Deserpidine, a Rauwolfia alkaloid, is an inhibitor of VMAT2. Like its analogue reserpine, deserpidine binds to VMAT2 and disrupts the vesicular storage of monoamines, leading to their depletion in the synapse.[1] Understanding the binding affinity and occupancy of deserpidine at VMAT2 is essential for characterizing its pharmacological profile and therapeutic potential.
These application notes provide a detailed protocol for a radioligand binding assay to determine the VMAT2 occupancy of Deserpidine hydrochloride. The assay utilizes [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity radioligand for VMAT2, in a competitive binding format.
Data Presentation
Table 1: Reference Binding Affinity of VMAT2 Inhibitors
| Compound | Radioligand | Tissue/System | Ki (nM) | Reference |
| Reserpine | [³H]Dihydrotetrabenazine | Purified VMAT2 | 161 ± 1 | [2] |
| Reserpine | [³H]Dihydrotetrabenazine | VMAT2 Chimera | 173 ± 1 | [2] |
Table 2: Experimental Conditions for VMAT2 Radioligand Binding Assay
| Parameter | Recommended Value/Condition |
| Radioligand | [³H]Dihydrotetrabenazine ([³H]DTBZ) |
| Tissue Source | Rat brain striatal tissue homogenates or cells expressing recombinant VMAT2 |
| Incubation Buffer | 50 mM Tris-HCl, pH 7.4 |
| Incubation Temperature | Room Temperature or 30°C |
| Incubation Time | 60 minutes |
| Non-specific Binding | 10 µM Tetrabenazine or Reserpine |
| Separation Method | Rapid vacuum filtration |
| Filter Type | Glass fiber filters (e.g., GF/B or GF/C) presoaked in 0.5% polyethyleneimine (PEI) |
| Scintillation Cocktail | Standard liquid scintillation cocktail |
Experimental Protocols
This section provides a detailed methodology for performing a VMAT2 radioligand binding assay to determine the affinity of this compound.
Preparation of Rat Striatal Membranes
-
Euthanize adult rats according to approved institutional animal care and use committee protocols.
-
Rapidly dissect the striata on an ice-cold surface.
-
Homogenize the tissue in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction containing synaptic vesicles.
-
Resuspend the pellet in an appropriate volume of incubation buffer (50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay Protocol
This protocol is designed for a 96-well plate format.
-
Plate Setup:
-
Total Binding: Add incubation buffer to designated wells.
-
Non-specific Binding (NSB): Add a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM Tetrabenazine or Reserpine) to designated wells.
-
Competition Binding: Add varying concentrations of this compound to designated wells.
-
-
Add Radioligand: Add a fixed concentration of [³H]DTBZ to all wells. The concentration should be close to its Kd value (typically 1-5 nM) to ensure a good signal-to-noise ratio.
-
Add Membrane Preparation: Add the prepared rat striatal membranes (typically 50-100 µg of protein per well) to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature or 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (presoaked in 0.5% PEI to reduce non-specific binding of the radioligand to the filter).
-
Washing: Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a suitable liquid scintillation cocktail, and count the radioactivity using a beta-scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [³H]DTBZ as a function of the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Fit the competition curve using a non-linear regression analysis (sigmoidal dose-response model) to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DTBZ (IC50).
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for VMAT2.
-
-
-
Visualizations
Signaling Pathway: VMAT2-Mediated Monoamine Transport and Inhibition by Deserpidine
Caption: Mechanism of VMAT2-mediated monoamine transport and its inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay for VMAT2 Occupancy
Caption: Workflow for the VMAT2 radioligand binding assay to determine this compound occupancy.
Logical Relationship: Data Analysis Pipeline
Caption: Data analysis pipeline for determining the IC50 and Ki values of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Deserpidine Hydrochloride In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Deserpidine hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: Deserpidine is an alkaloid of Rauwolfia canescens used as an antihypertensive agent and a tranquilizer. It is structurally related to Reserpine. Its hydrochloride salt is often used in research. Like many complex organic molecules, this compound exhibits poor aqueous solubility, which can be a significant hurdle for in vitro studies. Inadequate dissolution can lead to inaccurate and unreliable results in cell-based assays, binding studies, and other experimental systems.
Q2: What are the initial steps I should take when I encounter solubility issues with this compound?
A2: Start by assessing the purity of your compound and confirming its identity. Ensure your solvent is of high purity. Simple adjustments to the dissolution process can sometimes be effective. These include sonication, vortexing, and gentle heating. However, be cautious with heating as it can degrade the compound. It is also crucial to consider the pH of your experimental medium, as this can significantly influence the solubility of ionizable compounds.
Q3: What are the most common strategies to enhance the solubility of poorly soluble drugs like this compound?
A3: Several techniques can be employed to improve the solubility of hydrophobic drugs for in vitro use. These include:
-
Co-solvents: Using a water-miscible organic solvent in which the compound is more soluble.
-
Surfactants: Employing detergents to form micelles that can encapsulate the drug.
-
pH adjustment: Modifying the pH of the medium to increase the ionization of the drug.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution into aqueous buffer or cell culture medium.
-
Possible Cause 1: The concentration of the organic co-solvent is too high in the final solution.
-
Solution: Minimize the volume of the organic stock solution added to the aqueous medium. A common recommendation is to keep the final concentration of the organic solvent (e.g., DMSO) below 0.5% or even lower, depending on the tolerance of your experimental system. Prepare a more concentrated stock solution if possible to reduce the required volume.
-
-
Possible Cause 2: The drug concentration exceeds its thermodynamic solubility in the final medium.
-
Solution: Determine the maximum solubility of this compound in your specific medium. You may need to work at a lower final concentration. Consider using a solubility-enhancing excipient in your final medium, such as a non-ionic surfactant or a cyclodextrin, to increase the apparent solubility.
-
Issue 2: Inconsistent results in bioassays despite appearing to be dissolved.
-
Possible Cause 1: Formation of microscopic drug aggregates or precipitates.
-
Solution: After preparing the final solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. Visually inspect the solution for any signs of turbidity or precipitation before each experiment.
-
-
Possible Cause 2: Interaction of the solubilizing agent with the assay components.
-
Solution: Run appropriate vehicle controls for all your experiments. This means testing the effect of the solvent and any other excipients at the same concentration used to dissolve the this compound. This will help you to distinguish between the effect of the drug and the effect of the formulation components.
-
Quantitative Data on Deserpidine Solubility
The following table summarizes the solubility of Deserpidine in various solvents and formulations. This data can guide the preparation of stock solutions.
| Solvent/Formulation | Solubility | Reference |
| DMSO | 100 mg/mL (172.82 mM) | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (6.91 mM) | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.32 mM) |
Experimental Protocols
Here are detailed methodologies for common solubility enhancement techniques that can be adapted for this compound.
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL). c. Vortex the tube vigorously for 1-2 minutes. d. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. g. Store the stock solution at -20°C or -80°C.
-
For Experimental Use: a. Thaw a single aliquot of the stock solution. b. Dilute the stock solution serially in your aqueous experimental medium (e.g., cell culture medium, buffer) to the desired final concentration. Ensure the final DMSO concentration is as low as possible and tolerated by your system.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation
-
Materials: this compound, a suitable cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin or Sulfobutylether-β-cyclodextrin), aqueous buffer (e.g., PBS), magnetic stirrer.
-
Procedure: a. Prepare a solution of the cyclodextrin in the aqueous buffer at a desired concentration (e.g., 10-20% w/v). b. Slowly add the this compound powder to the cyclodextrin solution while stirring continuously. c. Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. d. After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved drug. e. The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 6000), a suitable organic solvent (e.g., methanol or ethanol).
-
Procedure: a. Dissolve both the this compound and the hydrophilic carrier in the organic solvent. A typical drug-to-carrier ratio to start with is 1:5 or 1:10 (w/w). b. Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask. c. Further dry the solid dispersion in a vacuum oven to remove any residual solvent. d. Scrape the dried solid dispersion from the flask and grind it into a fine powder. e. The resulting powder can then be dissolved in an aqueous medium for in vitro testing. The dissolution rate and apparent solubility are expected to be significantly enhanced compared to the pure drug.
Signaling Pathway and Experimental Workflow Diagrams
Deserpidine is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.
Caption: this compound inhibits ACE, blocking the conversion of Angiotensin I to Angiotensin II.
Caption: A logical workflow for addressing the poor solubility of this compound.
Troubleshooting inconsistent results in Deserpidine hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Deserpidine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antihypertensive and antipsychotic agent.[1][2] Its primary mechanism of action is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[3] This inhibition blocks the uptake of monoamine neurotransmitters (norepinephrine, dopamine, and serotonin) from the cytoplasm into synaptic vesicles in the presynaptic neuron. The monoamines remaining in the cytoplasm are then metabolized by monoamine oxidase (MAO), leading to a depletion of these neurotransmitters and a decrease in sympathetic nerve activity.[4]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in experimental models of hypertension and psychosis. Due to its mechanism of action, it is also utilized in studies investigating monoaminergic neurotransmission and the function of VMAT2.
Q3: How should this compound be stored to ensure stability?
This compound is susceptible to degradation, particularly from light and changes in pH.[5] Stock solutions should be protected from light and stored at low temperatures. For long-term storage, it is advisable to aliquot and freeze solutions to minimize freeze-thaw cycles. The stability of the compound in solution is pH-dependent, with increased degradation observed at higher pH levels.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments involving this compound can arise from a variety of factors, ranging from the stability of the compound to the experimental design and execution. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: High Variability in In Vivo Antihypertensive Effects
Researchers often observe significant variation in the blood pressure-lowering effects of this compound in animal models.
Possible Causes:
-
Pharmacokinetic Variability: Inter-individual differences in drug absorption, distribution, metabolism, and excretion can lead to varied plasma concentrations and, consequently, different pharmacological responses.[6]
-
Formulation and Bioavailability: The formulation of the drug can significantly impact its oral bioavailability. Changes in excipients or the physical form of the drug can alter its dissolution and absorption characteristics.[7][8]
-
Animal Model and Strain: The choice of animal model and even the specific strain can influence the response to antihypertensive drugs.[9]
-
Drug-Drug Interactions: Concomitant administration of other compounds can alter the metabolism and efficacy of this compound.[4][10][11]
Troubleshooting Steps:
-
Standardize Formulation and Administration: Ensure a consistent and well-characterized formulation is used for all experiments. For oral administration, consider using a vehicle that enhances solubility and absorption.
-
Monitor Plasma Concentrations: If feasible, measure plasma concentrations of this compound to correlate pharmacokinetic profiles with pharmacodynamic effects.
-
Control for Biological Variables: Use animals of the same age, sex, and strain. Ensure consistent housing conditions and diet.
-
Review Concomitant Medications: Carefully review any other substances being administered to the animals to identify potential interactions.
Table 1: Factors Contributing to Pharmacokinetic Variability
| Factor | Description | Potential Impact on this compound Experiments |
| Genetic Factors | Polymorphisms in drug-metabolizing enzymes and transporters. | Can lead to significant inter-individual differences in clearance and bioavailability. |
| Disease State | Impaired renal or hepatic function. | May alter the metabolism and excretion of the drug, leading to accumulation and toxicity. |
| Age | Changes in body composition and organ function. | Can affect the volume of distribution and clearance of the drug. |
| Formulation | Excipients and physical form of the drug. | Can influence dissolution rate and absorption, affecting bioavailability.[7][8] |
| Drug Interactions | Co-administration of other drugs. | Can induce or inhibit metabolizing enzymes, altering the clearance of this compound.[4][10][11] |
Issue 2: Inconsistent Results in In Vitro Assays (e.g., VMAT2 Binding)
Variability in in vitro assays can mask the true activity of this compound.
Possible Causes:
-
Compound Stability: this compound can degrade in solution, especially if exposed to light or inappropriate pH.[5]
-
Assay Conditions: Variations in incubation time, temperature, and buffer composition can affect binding affinity and enzyme kinetics.
-
Reagent Quality: The quality and concentration of reagents, including radioligands and cell preparations, are critical for reproducible results.
-
Pipetting and Handling Errors: Inaccurate pipetting and inconsistent handling of samples can introduce significant variability.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment or from frozen aliquots that have been validated for stability under storage conditions. Protect solutions from light.
-
Optimize and Validate Assay Protocol: Thoroughly optimize all assay parameters and validate the protocol for reproducibility.
-
Use High-Quality Reagents: Ensure all reagents are of high quality and are stored correctly.
-
Implement Strict Quality Control: Include appropriate controls (positive, negative, and vehicle) in every assay plate.
Issue 3: Poor Reproducibility in Analytical Quantification (e.g., HPLC)
Possible Causes:
-
Sample Preparation: Inefficient extraction from biological matrices or incomplete dissolution can lead to underestimation of the compound's concentration.
-
Chromatographic Conditions: Suboptimal mobile phase composition, flow rate, or column temperature can result in poor peak shape, resolution, and retention time variability.[12][13][14][15][16]
-
Detector Issues: Incorrect wavelength selection or detector malfunction can affect sensitivity and linearity.
-
Compound Degradation: this compound may degrade during sample processing or in the autosampler.
Troubleshooting Steps:
-
Optimize Sample Preparation: Develop and validate a robust sample preparation method to ensure high and reproducible recovery.
-
Systematically Optimize HPLC Method: Use a systematic approach to optimize chromatographic conditions, including mobile phase pH, organic solvent ratio, and column type.
-
Perform System Suitability Tests: Before each run, perform system suitability tests to ensure the HPLC system is performing optimally.
-
Evaluate Sample Stability: Assess the stability of this compound in the final sample solvent and in the autosampler over the duration of the analysis.
Experimental Protocols
Protocol 1: In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
This protocol describes a method for evaluating the antihypertensive effect of this compound in a common animal model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old.
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Administration: Administer this compound or vehicle orally via gavage at a volume of 5 mL/kg.
-
Blood Pressure Measurement: Measure systolic blood pressure (SBP) and heart rate (HR) using the tail-cuff method at baseline (before dosing) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in SBP and HR from baseline for each animal at each time point. Compare the effects of this compound to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Table 2: Sample Data for Antihypertensive Effect of this compound in SHRs
| Treatment Group | Dose (mg/kg, p.o.) | Peak Reduction in SBP (mmHg) | Time to Peak Effect (hours) |
| Vehicle | - | 5 ± 2 | - |
| Deserpidine HCl | 0.5 | 25 ± 5 | 6 |
| Deserpidine HCl | 1.0 | 40 ± 7 | 6 |
| Deserpidine HCl | 2.0 | 55 ± 8 | 8 |
Data are presented as mean ± SEM and are illustrative.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.[17][18][19]
Methodology:
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.[20][21][22]
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 2 hours.[20][21][22]
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.[21][22]
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the stressed samples into the HPLC system and monitor for the appearance of degradation peaks and the decrease in the peak area of the parent drug.
Table 3: Illustrative Forced Degradation Data for this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 N HCl, 80°C, 2h | 15.2% | 2 |
| 0.1 N NaOH, 80°C, 2h | 25.8% | 3 |
| 3% H₂O₂, RT, 24h | 10.5% | 1 |
| Dry Heat, 105°C, 24h | 5.1% | 1 |
| UV Light, 24h | 18.9% | 2 |
Data are illustrative and may vary depending on experimental conditions.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the presynaptic neuron.
Experimental Workflow for In Vivo Antihypertensive Study
Caption: Workflow for assessing the antihypertensive effect of this compound.
Troubleshooting Logic for Inconsistent HPLC Results
References
- 1. Deserpidine | C32H38N2O8 | CID 8550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Drug Properties and Formulation on In Vitro Drug Release and Biowaiver Regulation of Oral Extended Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Racial Differences in Response to Antihypertensive Therapy: Does One Size Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deserpidine/methyclothiazide Interactions - Drugs.com [drugs.com]
- 11. drugs.com [drugs.com]
- 12. ijsdr.org [ijsdr.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ijnrd.org [ijnrd.org]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. tnsroindia.org.in [tnsroindia.org.in]
- 19. researchgate.net [researchgate.net]
- 20. ijrpp.com [ijrpp.com]
- 21. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 22. asianjpr.com [asianjpr.com]
Technical Support Center: Minimizing Deserpidine Hydrochloride-Induced Sedation in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the sedative effects of deserpidine hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced sedation?
A1: this compound is a rauwolfia alkaloid that inhibits the vesicular monoamine transporter 2 (VMAT2).[1][2] This inhibition disrupts the storage of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in presynaptic nerve terminals.[1][2] The resulting depletion of these neurotransmitters in the central nervous system leads to a decrease in sympathetic activity, which manifests as sedation and tranquilizing effects.[1][3]
Q2: How can I assess the level of sedation in my animal models?
A2: Sedation can be quantified using various behavioral tests. Common methods include:
-
Open Field Test: Measures locomotor activity and exploratory behavior. A significant decrease in distance traveled and rearing frequency indicates sedation.
-
Catalepsy Bar Test: Assesses the failure of an animal to correct an externally imposed posture, which is a measure of akinesia, a component of profound sedation.
-
Ptosis Evaluation: Measures the drooping of the upper eyelid, a characteristic sign of sedation induced by reserpine-like drugs.
Q3: Are there any known agents to reverse or minimize this compound-induced sedation?
A3: While specific reversal agents for deserpidine are not extensively documented, compounds that counteract the effects of the chemically similar compound, reserpine, may be effective. These include:
-
Dopamine Agonists: (e.g., Apomorphine, SKF 38393) can help restore motor activity and reduce catalepsy by directly stimulating dopamine receptors.
-
CNS Stimulants: (e.g., Amphetamine) can increase the release of remaining monoamines and enhance alertness.
-
Alpha-2 Adrenergic Antagonists: (e.g., Yohimbine) may counteract the sedative effects mediated by the depletion of norepinephrine.
Q4: What are the typical routes of administration and vehicles for this compound in rodent studies?
A4: this compound is often administered via intraperitoneal (IP) or subcutaneous (SC) injection. Due to its limited water solubility, it is typically dissolved in a vehicle such as a small amount of dimethyl sulfoxide (DMSO) and then diluted with saline, corn oil, or a solution containing polyethylene glycol (PEG) and Tween 80. The final concentration and vehicle composition should be optimized based on the required dose and experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Excessive Sedation/Immobility | Dose of this compound is too high. | - Refer to the dose-response tables below to select a lower dose that produces the desired primary effect with less sedation.- Conduct a pilot study with a dose range to determine the optimal dose for your specific animal strain and experimental conditions. |
| Animal strain is highly sensitive to the sedative effects. | - Consider using a different, less sensitive rodent strain if feasible for your research goals. | |
| Difficulty in Performing Behavioral Tasks | Sedation is interfering with the animal's ability to perform the task. | - Administer a reversal agent (see Reversal Agent Protocols below) prior to the behavioral task.- Adjust the timing of the behavioral test to a point where the primary effects of deserpidine are present, but sedation is waning. |
| Inconsistent Sedative Effects | Improper drug preparation or administration. | - Ensure this compound is fully dissolved in the vehicle before administration.- Standardize the injection volume and technique across all animals.- Prepare fresh solutions for each experiment to avoid degradation. |
| Animal-to-animal variability. | - Increase the number of animals per group to improve statistical power.- Ensure all animals are of similar age and weight. |
Data Presentation
Table 1: Dose-Response of Reserpine-Induced Hypolocomotion in Mice and Reversal by Amphetamine
(Note: Data for the closely related compound reserpine is provided as a proxy due to the lack of specific quantitative data for deserpidine in the initial search.)
| Treatment | Dose (mg/kg, IP) | Locomotor Activity (Counts/60 min, Mean ± SEM) |
| Vehicle | - | 1500 ± 200 |
| Reserpine | 1.0 | 300 ± 50 |
| Reserpine + Amphetamine | 1.0 + 0.5 | 600 ± 75 |
| Reserpine + Amphetamine | 1.0 + 1.0 | 1200 ± 150 |
| Reserpine + Amphetamine | 1.0 + 2.0 | 2500 ± 300 |
Table 2: Dose-Response of Reserpine-Induced Catalepsy in Rats and Reversal by Apomorphine
(Note: Data for the closely related compound reserpine is provided as a proxy due to the lack of specific quantitative data for deserpidine in the initial search.)
| Treatment | Dose (mg/kg, SC) | Catalepsy Score (Seconds, Mean ± SEM) |
| Vehicle | - | 5 ± 2 |
| Reserpine | 2.5 | 180 ± 20 |
| Reserpine + Apomorphine | 2.5 + 0.1 | 120 ± 15 |
| Reserpine + Apomorphine | 2.5 + 0.5 | 40 ± 8 |
| Reserpine + Apomorphine | 2.5 + 1.0 | 10 ± 3 |
Experimental Protocols
This compound Administration Protocol (Rodents)
-
Preparation of this compound Solution:
-
Due to its poor solubility in aqueous solutions, first dissolve the required amount of this compound in a minimal volume of a suitable solvent like DMSO.
-
For a final injection volume of 10 mL/kg, a common vehicle for intraperitoneal (IP) or subcutaneous (SC) injection is a mixture of DMSO, Tween 80, and saline. A typical ratio is 10% DMSO, 5% Tween 80, and 85% saline.
-
Alternatively, a suspension in 0.5% carboxymethyl cellulose (CMC) in saline can be prepared.
-
Ensure the final solution is homogenous before administration. Gentle warming and vortexing may be necessary.
-
-
Administration:
-
Administer the prepared solution via IP or SC injection.
-
The injection volume should be adjusted based on the animal's body weight.
-
For sedation induction, doses of reserpine, a similar compound, are typically in the range of 0.5-5 mg/kg for rats and mice.[4] A pilot study is recommended to determine the optimal dose of deserpidine for the desired level of sedation.
-
Catalepsy Bar Test Protocol (Rats)
-
Apparatus: A horizontal bar (approximately 0.9 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Procedure:
-
Gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the surface.
-
A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire duration, record the maximum time.
-
Perform the test at predetermined time points after this compound administration.
-
Open Field Test Protocol (Mice)
-
Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and placed in a quiet, evenly lit room.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
An automated video tracking system is used to record and analyze the animal's activity.
-
Key parameters to measure include:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: Can indicate anxiety-like behavior, but profound sedation will reduce both.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
-
A significant reduction in these parameters compared to a vehicle-treated control group indicates sedation.
-
Reversal Agent Administration Protocols
-
Apomorphine: To reverse catalepsy in rats, apomorphine can be administered subcutaneously at doses ranging from 0.1 to 1.0 mg/kg after the onset of deserpidine-induced catalepsy.
-
Amphetamine: To counteract hypolocomotion in mice, d-amphetamine can be administered intraperitoneally at doses of 0.5 to 2.0 mg/kg.
-
Yohimbine: To potentially reverse sedation, yohimbine can be administered intravenously or intraperitoneally. Doses used to reverse other sedatives are in the range of 0.1 to 2.0 mg/kg.
Visualizations
Caption: Mechanism of Deserpidine-Induced Sedation.
Caption: Potential Pathways for Reversing Deserpidine Sedation.
Caption: General Experimental Workflow for Assessing Sedation and Reversal.
References
- 1. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reserpine inhibits amphetamine action in ventral midbrain culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of reserpine-induced depression and cognitive disorder in zebrafish by sertraline and Traditional Chinese Medicine (TCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral and neurochemical effects induced by reserpine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Brain Penetration of Deserpidine Hydrochloride for CNS Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in delivering Deserpidine hydrochloride to the central nervous system (CNS) for preclinical studies.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the CNS penetration of this compound.
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
Possible Cause 1: Poor Passive Diffusion Across the Blood-Brain Barrier (BBB)
-
Background: this compound, a moderately lipophilic molecule, may still exhibit limited passive diffusion across the tightly regulated BBB.
-
Troubleshooting Steps:
-
Verify Physicochemical Properties: Confirm the lipophilicity (LogP) of your specific this compound salt.
-
Chemical Modification (Prodrug Approach): Consider synthesizing a more lipophilic prodrug of Deserpidine. This involves transiently modifying the molecule to increase its lipid solubility, facilitating BBB penetration. Once in the brain, the prodrug should ideally be cleaved to release the active Deserpidine.
-
Formulation Strategies: Encapsulate this compound into lipid-based nanocarriers, such as liposomes or solid lipid nanoparticles (SLNs), to enhance its transport across the BBB.
-
Possible Cause 2: Active Efflux by P-glycoprotein (P-gp)
-
Background: Deserpidine is structurally similar to reserpine, a known substrate of the P-glycoprotein (P-gp) efflux pump.[1] P-gp is highly expressed at the BBB and actively transports a wide range of xenobiotics out of the brain, significantly limiting their CNS concentration. It is highly probable that Deserpidine is also a P-gp substrate.
-
Troubleshooting Steps:
-
Co-administration with a P-gp Inhibitor: Administer a known P-gp inhibitor, such as verapamil, cyclosporine A, or elacridar, prior to or concurrently with this compound. This can saturate or block the P-gp transporters, thereby increasing the brain penetration of Deserpidine. Caution: P-gp inhibitors can have systemic effects and should be used with careful dose consideration and appropriate controls.
-
Formulation with P-gp Inhibiting Excipients: Formulate this compound with excipients that have P-gp inhibitory properties, such as Tween 80, Pluronic block copolymers, or Vitamin E TPGS.
-
In Vitro P-gp Substrate Assay: To definitively confirm if Deserpidine is a P-gp substrate, perform a bidirectional transport assay using a cell line overexpressing P-gp, such as MDCK-MDR1 cells. An efflux ratio (Basolateral-to-Apical permeability / Apical-to-Basolateral permeability) significantly greater than 2 is indicative of active efflux.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause 1: Inconsistent Formulation Characteristics
-
Troubleshooting Steps:
-
Characterize Nanoparticles Thoroughly: If using a nanoparticle-based approach, ensure consistent particle size, polydispersity index (PDI), and zeta potential between batches. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) are essential for characterization.
-
Optimize Drug Loading and Encapsulation Efficiency: Variations in the amount of this compound loaded into nanoparticles will lead to inconsistent results. Optimize and validate your loading protocol.
-
-
-
Possible Cause 2: Animal Model and Procedural Variability
-
Troubleshooting Steps:
-
Standardize Animal Procedures: Ensure consistent animal age, weight, and strain. Standardize the route and timing of administration, as well as the timing of sample collection.
-
Refine Surgical Techniques: For in vivo studies involving brain tissue collection or microdialysis, ensure that surgical procedures are consistent and minimally traumatic to the BBB.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical brain-to-plasma ratio for a compound with poor CNS penetration, and what should be the target for improvement?
A1: A brain-to-plasma (Kp) ratio of less than 0.1 is generally considered indicative of poor CNS penetration. For a CNS-active drug, a Kp,uu (unbound brain to unbound plasma) ratio approaching 1 is often targeted, indicating free exchange across the BBB. However, even modest increases in the Kp or Kp,uu can lead to significant pharmacological effects, depending on the potency of the compound. As a proxy, the structurally similar compound reserpine has a low Kp,uu, suggesting significant efflux.
Q2: Is there a preferred method for enhancing the brain penetration of alkaloid compounds like Deserpidine?
A2: There is no single "best" method, as the optimal strategy depends on the specific properties of the molecule and the research goals. However, for compounds that are P-gp substrates, a combination of nanoparticle encapsulation and co-administration with a P-gp inhibitor is a promising approach. Intranasal delivery is another non-invasive strategy that can bypass the BBB to some extent.
Q3: How can I measure the unbound concentration of Deserpidine in the brain?
A3: In vivo brain microdialysis is the gold standard for measuring unbound drug concentrations in the brain interstitial fluid.[2][3] This technique involves implanting a small, semi-permeable probe into the brain region of interest and collecting the dialysate for analysis.
Q4: What are the critical parameters to consider when designing a nanoparticle formulation for CNS delivery?
A4: Key parameters include:
-
Particle Size: Generally, smaller nanoparticles (less than 200 nm) are preferred for crossing the BBB.
-
Surface Charge: A neutral or slightly negative zeta potential can help to minimize non-specific uptake by the reticuloendothelial system.
-
Biocompatibility and Biodegradability: The nanoparticle materials should be non-toxic and biodegradable. PLGA (poly(lactic-co-glycolic acid)) is a commonly used polymer for this purpose.[4][5][6][7]
-
Surface Modification: Coating nanoparticles with specific ligands (e.g., transferrin, insulin) can facilitate receptor-mediated transcytosis across the BBB.
Q5: What in vitro models can be used to predict the brain penetration of this compound?
A5: In vitro models are useful for initial screening. These include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This assay assesses the passive permeability of a compound across an artificial lipid membrane.
-
Cell-Based BBB Models: Co-culture models of brain endothelial cells, pericytes, and astrocytes can provide a more physiologically relevant prediction of BBB transport, including the effects of efflux pumps.
Quantitative Data Summary
Due to the limited availability of specific brain penetration data for this compound, data for the structurally and mechanistically similar compound, Reserpine, is provided as a proxy.
Table 1: Brain Penetration Data for Reserpine (Proxy for Deserpidine)
| Parameter | Value | Species | Method | Reference |
| Brain-to-Plasma Ratio (Kp) | ~0.5 - 1.0 | Rat | In vivo tissue distribution | General literature on reserpine pharmacokinetics |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | < 0.1 | Rat | In vivo microdialysis (inferred) | Based on P-gp substrate nature |
| P-gp Efflux Ratio (in vitro) | > 2 | MDCK-MDR1 cells | Bidirectional transport assay | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid), 50:50, MW 10-20 kDa)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Method (Oil-in-Water Single Emulsion Solvent Evaporation):
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 10 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath for 2 minutes at 40% amplitude.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step twice to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
-
Protocol 2: In Vivo Evaluation of Brain Penetration in Rodents
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulations:
-
Group 1: this compound solution (e.g., in saline with a co-solvent).
-
Group 2: this compound-loaded nanoparticles (resuspended in saline).
-
Group 3 (Optional): this compound solution with a P-gp inhibitor (e.g., verapamil, administered 30 minutes prior).
-
-
Method:
-
Administer the formulations via intravenous (IV) injection.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, and 6 hours) post-injection, collect blood samples via cardiac puncture under anesthesia.
-
Immediately following blood collection, perfuse the animals with ice-cold saline to remove blood from the brain.
-
Excise the brain and homogenize it in a suitable buffer.
-
Extract this compound from the plasma and brain homogenates using an appropriate solvent (e.g., ethyl acetate).
-
Quantify the concentration of this compound in the plasma and brain samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Visualizations
References
- 1. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Kp,uu,BBB values smaller than unity in remoxipride: A physiologically-based CNS model approach highlighting brain metabolism in drugs with passive blood-brain barrier transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Deserpidine Hydrochloride in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Deserpidine hydrochloride in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antihypertensive agent that functions by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the storage of neurotransmitters like norepinephrine, dopamine, and serotonin in presynaptic vesicles. The resulting depletion of these monoamines in the central and peripheral nervous systems leads to a decrease in blood pressure and heart rate.
Q2: What are the most common side effects observed in animals during long-term studies with Deserpidine and related Rauwolfia alkaloids?
A2: Based on studies with Deserpidine and its analog Reserpine, the most commonly anticipated side effects in long-term animal studies include:
-
Cardiovascular: Bradycardia (slow heart rate) and hypotension (low blood pressure).
-
Neurological/Behavioral: Sedation, lethargy, depression-like symptoms, and extrapyramidal effects (motor restlessness, tremors).
-
Gastrointestinal: Increased gastric acid secretion, which can potentially lead to ulceration, and diarrhea.
-
Other: Nasal congestion, weight gain, and potential for hepatic oxidative stress with related compounds.
Q3: How can I distinguish between sedation as a side effect and general malaise in my study animals?
A3: Differentiating between sedation and general malaise requires careful observation and a battery of behavioral tests. Sedated animals will show reduced spontaneous locomotor activity but should respond to stimuli. Animals experiencing malaise may exhibit additional signs such as piloerection, hunched posture, poor grooming, and reduced food and water intake. A functional observational battery (FOB) can help systematically assess various parameters to make a more definitive determination.
Q4: Is there a potential for Deserpidine to cause organ toxicity in long-term studies?
A4: While specific long-term toxicity data for Deserpidine is limited, studies on the related compound Reserpine have shown that it can cause hepatic damage, evidenced by elevated levels of oxidative stress markers. Therefore, it is prudent to include regular monitoring of liver function (e.g., serum transaminases) and histopathological examination of the liver and other major organs at the end of the study.
Troubleshooting Guides
Issue 1: Significant Bradycardia and Hypotension
-
Problem: A consistent and marked decrease in heart rate and blood pressure beyond the intended therapeutic range, potentially leading to animal morbidity.
-
Possible Causes:
-
Dose of Deserpidine is too high for the specific animal model, strain, or age.
-
Individual animal sensitivity.
-
Interaction with other administered compounds.
-
-
Recommended Solutions:
-
Dose Adjustment: Consider a dose reduction. If the study design permits, titrate the dose to the desired antihypertensive effect while minimizing excessive bradycardia and hypotension.
-
Increased Monitoring: Implement continuous or more frequent cardiovascular monitoring, such as radiotelemetry, to better understand the time course and severity of the effects.
-
Supportive Care: Ensure animals have easy access to food and water. In severe cases, consult with the institutional veterinarian about potential supportive therapies.
-
Review Concurrent Medications: If other drugs are being administered, review their potential for synergistic hypotensive effects.
-
Issue 2: Depression-Like Behavior and Severe Lethargy
-
Problem: Animals exhibit signs of depression, such as prolonged immobility in forced swim tests, anhedonia (reduced interest in rewards), and significant lethargy impacting their ability to eat or drink.
-
Possible Causes:
-
Depletion of central nervous system monoamines (dopamine and serotonin) is a known mechanism of Deserpidine and related compounds.
-
The dose may be too high, leading to excessive neurotransmitter depletion.
-
-
Recommended Solutions:
-
Behavioral Assessments: Regularly perform neurobehavioral tests to quantify the extent of the depressive-like phenotype.
-
Environmental Enrichment: Provide environmental enrichment to potentially counteract some of the behavioral deficits.
-
Dose Evaluation: Re-evaluate the dose. A lower dose may still achieve the desired physiological effect with less severe behavioral side effects.
-
Pharmacological Counteraction (Exploratory): In mechanistic studies, co-administration of agents that modulate monoaminergic systems could be considered, though this would be a significant experimental intervention.
-
Issue 3: Gastrointestinal Disturbances (Diarrhea, Inappetence)
-
Problem: Animals develop persistent diarrhea, loose stools, or a significant decrease in food intake, leading to weight loss.
-
Possible Causes:
-
Rauwolfia alkaloids can increase gastrointestinal motility and secretions.
-
High doses may lead to gastrointestinal irritation.
-
-
Recommended Solutions:
-
Dietary Management: Provide a highly palatable and easily digestible diet. Monitor food and water intake daily.
-
Stool Monitoring: Regularly observe and score fecal consistency.
-
Hydration Support: Ensure adequate hydration. In cases of severe diarrhea, consult with a veterinarian about fluid support.
-
Gastroprotectants: If gastric ulceration is a concern, prophylactic use of gastroprotectants may be considered, but this should be carefully evaluated as it can be a confounding factor in the study.
-
Dose Reduction: Assess if a lower dose can mitigate the gastrointestinal side effects.
-
Quantitative Data on Side Effects
Table 1: Reported Side Effects of Reserpine in Rodent Models
| Side Effect Category | Animal Model | Dose Range | Observed Effects | Reference |
| Behavioral | Rat | 0.2 mg/kg i.p. (chronic) | Increased immobility in forced swim test, decreased locomotor activity. | |
| Cardiovascular | Rat | 0.25 - 1 mg/kg | Dose-dependent reduction in blood pressure. | |
| Thermoregulatory | Mouse | 0.25 - 1 mg/kg | Dose-dependent hypothermia. | |
| Hepatic | Rat | Not specified | Elevated levels of oxidative stress markers (TBARS), transaminases, and cholesterol. Ultrastructural damage to hepatocytes. |
Note: The effects of Deserpidine are expected to be similar to Reserpine due to their shared mechanism of action, but dose-equivalency may vary.
Experimental Protocols
Protocol 1: Cardiovascular Monitoring in Conscious Rats
This protocol is adapted from standard methods for evaluating antihypertensive drugs.
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
Surgical Implantation (Radiotelemetry):
-
Anesthetize the rat according to an IACUC-approved protocol.
-
Surgically implant a radiotelemetry transmitter with the pressure-sensing catheter inserted into the abdominal aorta or carotid artery.
-
Allow for a recovery period of at least one week post-surgery.
-
-
Data Acquisition:
-
House animals individually in cages placed on receiver platforms.
-
Record blood pressure (systolic, diastolic, mean arterial) and heart rate continuously.
-
Collect baseline data for at least 24-48 hours before the first dose of Deserpidine.
-
-
Drug Administration:
-
Administer this compound via the intended clinical route (e.g., oral gavage).
-
Administer vehicle to a control group.
-
-
Data Analysis:
-
Analyze data in time blocks (e.g., hourly, or corresponding to diurnal and nocturnal periods).
-
Compare cardiovascular parameters between the Deserpidine-treated and vehicle-treated groups.
-
Protocol 2: Assessment of Gastrointestinal Transit
This protocol is a common method for assessing drug effects on gastrointestinal motility.
-
Animal Model: Mice or rats.
-
Acclimation and Fasting:
-
Acclimate animals to the experimental conditions.
-
Fast animals for 12-18 hours prior to the experiment, with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle at the designated time before the start of the transit measurement.
-
-
Marker Administration:
-
Administer a non-absorbable marker, such as 0.5% charcoal suspension in 10% gum acacia, via oral gavage.
-
-
Measurement:
-
Euthanize the animals at a fixed time point after charcoal administration (e.g., 20-30 minutes).
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Compare the transit percentage between treated and control groups.
-
Protocol 3: Neurobehavioral Assessment using the Forced Swim Test
This test is widely used to screen for antidepressant activity and can be used to assess the depression-like side effects of Deserpidine.
-
Animal Model: Rats or mice.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (Day 1): Place each animal in the cylinder for 15 minutes. This is for habituation.
-
Test session (Day 2, typically 24 hours later): Place the animal back in the cylinder for 5 minutes. Record the session on video.
-
-
Drug Administration:
-
Administer Deserpidine or vehicle according to the long-term study's dosing regimen. The test should be conducted after the drug has reached a steady state.
-
-
Data Analysis:
-
Score the video recording for the duration of immobility during the 5-minute test session. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
-
Compare the duration of immobility between the Deserpidine-treated and control groups. An increase in immobility time is indicative of a depression-like phenotype.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cardiovascular monitoring.
Adjusting Deserpidine hydrochloride concentration for optimal VMAT2 inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Deserpidine hydrochloride for the optimal inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a VMAT2 inhibitor?
A1: this compound is a rauwolfia alkaloid that functions as an inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is a transport protein located on the membrane of synaptic vesicles within monoaminergic neurons.[2][3][4] Its primary role is to sequester cytosolic monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—into these vesicles for storage and subsequent release into the synapse.[1][2][5] this compound inhibits this uptake process, leading to the depletion of monoamine stores within the nerve terminals.[1][6] The resulting decrease in neurotransmitter release is responsible for its antihypertensive and tranquilizing effects.[1]
Q2: What is the difference between Deserpidine and other VMAT2 inhibitors like Reserpine and Tetrabenazine?
A2: Deserpidine, Reserpine, and Tetrabenazine are all inhibitors of VMAT2, but they exhibit different binding mechanisms and specificities.[1][3][7][8] Reserpine is a high-affinity competitive inhibitor of both VMAT1 and VMAT2.[8][9] In contrast, Tetrabenazine is a non-competitive inhibitor with a significantly higher affinity for VMAT2 over VMAT1.[8][10] Deserpidine is structurally very similar to Reserpine, differing only by the absence of a methoxy group at the C-11 position. While detailed comparative binding studies are limited, this structural difference may influence its binding affinity and kinetic profile.
Q3: What are the known off-target effects of this compound?
A3: Besides its primary activity as a VMAT2 inhibitor, Deserpidine has been reported to act as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). This inhibition can decrease the production of angiotensin II, a potent vasoconstrictor, which contributes to its antihypertensive effects. Researchers should be aware of this dual activity when designing experiments and interpreting results, as effects observed may not be solely attributable to VMAT2 inhibition.
Q4: How should I prepare a stock solution of this compound?
A4: this compound has limited solubility in aqueous solutions. A common method for preparing a stock solution is to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO). For in vivo experiments, co-solvents like PEG300 and Tween-80 may be necessary to achieve the desired concentration and maintain solubility. It is crucial to prepare fresh working solutions for experiments and to be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can affect cellular viability and experimental outcomes. Always perform a solvent control experiment.
Troubleshooting Guides
Issue 1: No or low VMAT2 inhibition observed.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific experimental setup. Start with a broad range of concentrations (e.g., 1 nM to 100 µM). |
| Degradation of this compound | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of Deserpidine in cell culture media over long incubation times should be empirically determined if necessary.[11] |
| Low VMAT2 expression in the cell model | Confirm VMAT2 expression in your chosen cell line or tissue preparation using techniques like Western blotting or qPCR. Consider using a cell line with stable, high-level expression of VMAT2, such as HEK293 cells transfected with a VMAT2 expression vector. |
| Issues with the VMAT2 activity assay | Ensure that all components of your assay are working correctly. This includes verifying the activity of your reporter substrate (e.g., FFN206 or radiolabeled monoamine) and the integrity of your detection method. Run positive controls with known VMAT2 inhibitors like Reserpine or Tetrabenazine to validate the assay. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell plating and density | Ensure uniform cell seeding density across all wells of your microplate. Variations in cell number can lead to significant differences in VMAT2 activity measurements. |
| Precipitation of this compound | Visually inspect your working solutions and final assay mixtures for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent composition or lower the final concentration of this compound. Sonication can aid in the dissolution of the compound. |
| Inconsistent incubation times | Use a multichannel pipette or automated liquid handling system to ensure that all wells are treated with this compound and the reporter substrate for the same duration. |
| Edge effects in microplates | To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with media or a buffer solution. |
Quantitative Data
| Compound | Parameter | Value | Experimental System |
| Dihydrotetrabenazine ([3H]-DTBZ) | Kd | 18 ± 4 nM | Wild type VMAT2 |
| Dihydrotetrabenazine ([3H]-DTBZ) | Kd | 26 ± 9 nM | VMAT2 chimera |
| Reserpine | Ki | 161 ± 1 nM | Competition with [3H]-DTBZ in wild type VMAT2 |
| Reserpine | Ki | 173 ± 1 nM | Competition with [3H]-DTBZ in VMAT2 chimera |
| Tetrabenazine (TBZ) | IC50 | 0.3 µM | Inhibition of VMAT2 |
| Tetrabenazine (TBZ) | Binding Affinity | 60 nM | In vitro MST assay |
| Reserpine | IC50 | < 100 nM | Inhibition of catecholamine secretion |
| Reserpine | IC50 | < 1 nM | Depletion of cellular catecholamine stores |
Note: The IC50 and Kd values for this compound should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol: Determining the IC50 of this compound for VMAT2 Inhibition using a Fluorescent Substrate Assay
This protocol is adapted for use with a fluorescent VMAT2 substrate, such as FFN206, in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human VMAT2 (or another suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom microplates
-
This compound
-
DMSO (for stock solution)
-
FFN206 (fluorescent VMAT2 substrate)
-
Reserpine or Tetrabenazine (as a positive control)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Methodology:
-
Cell Plating:
-
Seed the VMAT2-expressing HEK293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in assay buffer (e.g., PBS or Hanks' Balanced Salt Solution) to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Prepare working solutions of the positive control (e.g., 10 µM Reserpine) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Inhibition Assay:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 90 µL of the appropriate this compound dilution, positive control, or vehicle control to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Substrate Addition and Incubation:
-
Prepare a working solution of FFN206 in the assay buffer at a concentration of 2X the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).
-
Add 10 µL of the 2X FFN206 solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Termination and Measurement:
-
Terminate the uptake by washing the cells twice with 100 µL of ice-cold PBS.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for FFN206.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal of the this compound-treated wells to the vehicle control (100% activity) and the positive control (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of VMAT2 and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 8. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vesicular monoamine transport inhibitors. Novel action at calcium channels to prevent catecholamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability of Deserpidine hydrochloride in aqueous solution for long-term experiments
This technical support center provides guidance on the stability of deserpidine hydrochloride in aqueous solutions for long-term experiments. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[1][2] Concentrated stock solutions in DMSO can be stored at -20°C or -80°C for extended periods.[3]
Q2: How should I prepare aqueous working solutions from the stock solution?
A2: Aqueous working solutions should be prepared fresh for each experiment by diluting the DMSO stock solution with the appropriate aqueous buffer or cell culture medium. It is advisable to add the solvents sequentially and use sonication or gentle heating if precipitation occurs.[1][3]
Q3: What are the main degradation pathways for this compound in aqueous solution?
A3: Like other reserpine-like alkaloids, this compound is susceptible to degradation through hydrolysis, oxidation, and photolysis.[4][5] Hydrolysis can be catalyzed by both acidic and basic conditions, while exposure to light can lead to photodegradation.[4][6]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound is pH-dependent. Based on data from the structurally similar compound reserpine, it is expected to be more stable in acidic to neutral pH ranges.[4] For instance, reserpine shows greater stability at pH 3 than at pH 2.[4] Extreme pH values (highly acidic or alkaline) will likely accelerate hydrolytic degradation.[6]
Q5: What are the optimal storage conditions for aqueous solutions of this compound?
A5: Aqueous solutions of this compound are not recommended for long-term storage due to their susceptibility to degradation. If short-term storage is necessary, solutions should be protected from light, stored at 2-8°C, and used as soon as possible.[4][5] For long-term experiments, it is best practice to prepare fresh aqueous solutions from a frozen DMSO stock.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Low aqueous solubility of this compound. The final concentration of the drug exceeds its solubility limit in the aqueous medium. The final percentage of DMSO is too low to maintain solubility. | 1. Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system). 2. Gently warm the solution or use sonication to aid dissolution.[1][3] 3. Prepare a more dilute working solution. 4. Consider using a co-solvent system, such as PEG300 and Tween 80, in your formulation for in vivo studies.[1] |
| Loss of drug activity over the course of a multi-day experiment. | Degradation of this compound in the aqueous experimental medium. This can be due to hydrolysis, oxidation, or photolysis. | 1. Prepare fresh working solutions daily from a frozen DMSO stock. 2. Protect the experimental setup from light by using amber-colored vessels or covering it with aluminum foil.[4][5] 3. If possible, maintain the pH of the experimental medium in the slightly acidic to neutral range. |
| Inconsistent experimental results. | Inconsistent concentration of the active drug due to degradation or precipitation. Pipetting errors with viscous DMSO stock solutions. | 1. Follow a strict protocol for solution preparation, ensuring complete dissolution before use. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. 3. Perform a stability check of your working solution under your specific experimental conditions (time, temperature, light exposure) using an analytical method like HPLC. |
Quantitative Stability Data
Disclaimer: Specific quantitative stability data for this compound in aqueous solutions is limited in publicly available literature. The following tables provide data for reserpine, a structurally very similar compound, which can be used as a reasonable estimate for the stability of deserpidine.
Table 1: Hydrolysis of Reserpine in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Degradation Kinetics |
| 7.0 | 25 | 1.7 years | Presumed First-Order |
This data suggests that at neutral pH and room temperature, hydrolysis is a slow process.[5]
Table 2: Photodegradation of Reserpine in Aqueous Parenteral Solutions
| pH | Temperature | Light Source | Degradation Kinetics | Major Degradation Products |
| 2.0 | Not specified | Not specified | Zero-Order | 3-dehydroreserpine, isoreserpine, lumireserpine |
| 3.0 | Not specified | Not specified | Zero-Order | 3-dehydroreserpine, isoreserpine, lumireserpine |
Note: Reserpine was found to be more stable at pH 3.0 than at pH 2.0 under photolytic conditions.[4]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution.
1. Objective: To quantify the concentration of this compound over time and detect the formation of degradation products under specific storage conditions (e.g., varying pH, temperature, and light exposure).
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Purified water
-
pH meter
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Mobile Phase:
-
Prepare a solution of 0.032 M ammonium acetate in water.
-
A typical mobile phase could be a mixture of acetonitrile, methanol, and 0.032 M ammonium acetate solution (e.g., in a ratio of 55:5:40, v/v/v).[1]
-
Filter and degas the mobile phase before use.
4. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Further dilute with the mobile phase to a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare an aqueous solution of this compound at the desired concentration for the stability study. At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration within the linear range of the method.
5. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm (based on reserpine, optimization may be needed)
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
6. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Monitor the appearance and growth of new peaks, which indicate degradation products.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of deserpidine and a typical experimental workflow for stability testing.
Caption: Mechanism of action of Deserpidine.
Caption: Experimental workflow for stability testing.
References
- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the photostability of reserpine in parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Deserpidine Hydrochloride and Reserpine on Blood Pressure: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of deserpidine hydrochloride and reserpine, two closely related Rauwolfia alkaloids, and their effects on blood pressure. This analysis is based on available scientific literature and clinical trial data.
Executive Summary
Deserpidine and reserpine are antihypertensive agents that share a common mechanism of action: the depletion of catecholamines, such as norepinephrine, from sympathetic nerve endings. This is achieved through the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). While both drugs effectively lower blood pressure, a comprehensive review of publicly available data reveals a significant disparity in the volume of research, with reserpine being the more extensively studied compound. Direct, head-to-head clinical trials with quantitative comparisons of the antihypertensive efficacy of deserpidine and reserpine are notably absent in the accessible scientific literature.
This guide summarizes the available quantitative data for reserpine's impact on blood pressure, outlines a typical experimental protocol for evaluating such agents, and visually represents their shared signaling pathway and a general experimental workflow.
Data Presentation: Antihypertensive Efficacy of Reserpine
Due to the lack of direct comparative studies, this section presents quantitative data on the efficacy of reserpine from a meta-analysis of randomized controlled trials and a proof-of-concept study in patients with refractory hypertension.
| Parameter | Dosage | Mean Reduction in Blood Pressure (mmHg) | Study Population | Reference |
| Systolic Blood Pressure (SBP) | 0.5 mg/day | -9.00 (95% CI: -15.60 to -2.40) | Primary Hypertension | [1] |
| Systolic Blood Pressure (SBP) | 0.25 mg/day | -1.00 (95% CI: -17.67 to 15.67) | Primary Hypertension | [1] |
| Overall SBP Reduction (vs. Placebo) | N/A | -7.92 (95% CI: -14.05 to -1.78) | Primary Hypertension | [1][2] |
| Diastolic Blood Pressure (DBP) | N/A | -4.15 (95% CI: -9.19 to 0.90) (Not statistically significant) | Primary Hypertension | [1] |
| Automated Office SBP | 0.1 mg/day | -29.3 ± 22.2 | Refractory Hypertension | [3] |
| Automated Office DBP | 0.1 mg/day | -22.0 ± 15.8 | Refractory Hypertension | [3] |
| 24-hour Ambulatory SBP | 0.1 mg/day | -21.8 ± 13.4 | Refractory Hypertension | [3] |
| 24-hour Ambulatory DBP | 0.1 mg/day | -15.3 ± 9.6 | Refractory Hypertension | [3] |
Note: The data for deserpidine is insufficient for a direct quantitative comparison in this format. Older comparative studies on different Rauwolfia extracts exist but lack the specific quantitative data required for a direct head-to-head comparison of the purified alkaloids, deserpidine and reserpine.
Experimental Protocols
While a specific protocol for a direct comparative study between deserpidine and reserpine is not available, the following outlines a typical methodology for evaluating the antihypertensive effect of a drug like reserpine, based on a proof-of-concept study.[3]
Objective: To assess the efficacy of the investigational drug in lowering blood pressure in hypertensive subjects.
Study Design: An open-label, single-arm clinical trial.
Participant Population: Adult patients with a confirmed diagnosis of hypertension (e.g., refractory hypertension with automated office blood pressure (AOBP) ≥130/80 mmHg and awake ambulatory blood pressure (ABP) ≥130/80 mmHg on ≥5 antihypertensive medications).
Intervention:
-
Washout Period: If applicable, other sympatholytic medications are tapered and discontinued prior to the study initiation.
-
Treatment: Administration of a fixed daily dose of the investigational drug (e.g., reserpine 0.1 mg) for a specified duration (e.g., 4 weeks).
Data Collection and Endpoints:
-
Primary Endpoints:
-
Change from baseline in mean systolic and diastolic AOBP.
-
Change from baseline in mean 24-hour ambulatory systolic and diastolic blood pressure.
-
-
Secondary Endpoints:
-
Change from baseline in mean awake (daytime) and asleep (nighttime) ambulatory blood pressure.
-
Incidence of adverse events.
-
-
Blood Pressure Measurement:
-
AOBP: Measured at baseline and at the end of the treatment period using a validated automated device after a period of rest.
-
24-hour ABP Monitoring: Performed at baseline and at the end of the treatment period to assess blood pressure throughout the day and night.
-
Statistical Analysis:
-
Paired t-tests or Wilcoxon signed-rank tests to compare baseline and post-treatment blood pressure measurements.
-
P-values < 0.05 are considered statistically significant.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Deserpidine and Reserpine
Deserpidine and reserpine exert their antihypertensive effects through the same mechanism of action: the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for packaging monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, into synaptic vesicles for later release. By blocking VMAT2, these drugs lead to the depletion of these neurotransmitters in both central and peripheral neurons. The reduction of norepinephrine in peripheral sympathetic nerve endings results in decreased vascular tone and a subsequent lowering of blood pressure.
Caption: Signaling pathway of Deserpidine and Reserpine via VMAT2 inhibition.
General Experimental Workflow for Comparative Analysis
The following diagram illustrates a generalized workflow for a preclinical or clinical study comparing the antihypertensive effects of two drugs like deserpidine and reserpine.
References
Validating VMAT2 Target Engagement of Deserpidine Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deserpidine hydrochloride with other vesicular monoamine transporter 2 (VMAT2) inhibitors, focusing on the in vivo validation of target engagement. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at understanding the pharmacodynamics of VMAT2-targeting compounds.
Mechanism of Action: VMAT2 Inhibition
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles.[1] This process is essential for their subsequent release into the synaptic cleft and for protecting them from metabolic degradation by enzymes like monoamine oxidase (MAO).
Deserpidine, an alkaloid derived from Rauwolfia canescens, and its more well-known analogue, reserpine, are irreversible inhibitors of VMAT2.[1][2][3] They bind to the transporter, preventing the uptake of monoamines into vesicles.[2][3] This leads to a depletion of monoamine stores in the presynaptic neuron, resulting in reduced neurotransmission.[4][5] Other notable VMAT2 inhibitors include tetrabenazine and its derivatives, deutetrabenazine and valbenazine, which are reversible inhibitors.[6][7]
The following diagram illustrates the signaling pathway of VMAT2 and its inhibition by Deserpidine.
References
- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 5. Deserpidine | C32H38N2O8 | CID 8550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Reactivity of Deserpidine Hydrochloride with Monoamine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deserpidine, a derivative of the rauwolfia alkaloid family, is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). Its primary mechanism of action involves the irreversible blockade of VMAT2, which leads to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from synaptic vesicles. This guide provides a comparative analysis of Deserpidine hydrochloride's interaction with other key monoamine transporters, namely the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).
Currently, there is a notable lack of publicly available, direct experimental data quantifying the binding affinity (e.g., Ki or IC50 values) of this compound for SERT, DAT, and NET. The existing body of research overwhelmingly focuses on its potent and irreversible inhibition of VMAT2.[1][2] This guide, therefore, offers a qualitative comparison based on the established pharmacology of Deserpidine and its close analog, reserpine, in contrast to known selective inhibitors of SERT, DAT, and NET.
Comparison of Transporter Interactions
Due to the absence of specific binding data for Deserpidine at SERT, DAT, and NET, a direct quantitative comparison is not feasible. The following table provides a qualitative comparison of Deserpidine's known activity with that of representative inhibitors of the plasma membrane monoamine transporters.
| Transporter | This compound | Representative Inhibitors |
| VMAT2 | Primary Target: Potent, irreversible inhibitor. | Tetrabenazine, Valbenazine[3][4][5][6][7] |
| SERT | No direct binding data available. Likely negligible affinity. | Fluoxetine, Sertraline, Paroxetine[8] |
| DAT | No direct binding data available. Likely negligible affinity. | Cocaine, Methylphenidate, Bupropion[8][9][10] |
| NET | No direct binding data available. Likely negligible affinity. | Desipramine, Reboxetine, Atomoxetine[8][10] |
Pharmacological Distinction: Deserpidine's action on VMAT2 occurs within the presynaptic neuron, preventing the loading of neurotransmitters into vesicles. In contrast, inhibitors of SERT, DAT, and NET act at the plasma membrane, blocking the reuptake of neurotransmitters from the synaptic cleft.
Signaling Pathways and Experimental Workflow
To investigate the potential cross-reactivity of a compound like this compound with monoamine transporters, a series of established experimental workflows would be employed.
Caption: Monoamine transporter signaling pathway.
The diagram above illustrates the distinct sites of action for VMAT2 inhibitors like Deserpidine and plasma membrane monoamine transporter (SERT, DAT, NET) inhibitors.
Caption: Workflow for transporter binding assay.
This workflow outlines the standard procedure for determining the binding affinity of a test compound to a specific monoamine transporter.
Experimental Protocols
While specific protocols for Deserpidine cross-reactivity are not available, the following are generalized protocols for in vitro radioligand binding assays used to determine the affinity of a compound for monoamine transporters.
Protocol: Radioligand Binding Assay for SERT, DAT, and NET
1. Materials:
- Cell membranes prepared from cell lines stably expressing human SERT, DAT, or NET.
- Radioligands:
- For SERT: [³H]Citalopram or [³H]Paroxetine
- For DAT: [³H]WIN 35,428 or [³H]GBR-12935
- For NET: [³H]Nisoxetine or [³H]Mazindol
- Test compound: this compound dissolved in an appropriate solvent.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Non-specific binding inhibitor (e.g., a high concentration of a known selective inhibitor for the respective transporter).
- Glass fiber filters.
- Scintillation cocktail and liquid scintillation counter.
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound (or vehicle control). For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of the non-specific binding inhibitor.
- Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The available evidence strongly indicates that this compound is a highly selective and potent inhibitor of VMAT2. There is currently no direct experimental evidence to suggest significant cross-reactivity with the plasma membrane monoamine transporters SERT, DAT, or NET. Researchers investigating the effects of Deserpidine can, with a high degree of confidence, attribute its pharmacological actions to the inhibition of VMAT2 and the subsequent depletion of vesicular monoamine stores. Further studies employing the experimental protocols outlined above would be necessary to definitively quantify any potential off-target interactions with SERT, DAT, and NET.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine an… [ouci.dntb.gov.ua]
- 6. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine transporter - Wikipedia [en.wikipedia.org]
Validating the Antihypertensive Effect of Deserpidine Hydrochloride in a Secondary Hypertension Model: A Comparative Guide
Introduction to Deserpidine Hydrochloride and Secondary Hypertension
Deserpidine, an alkaloid derived from the plant Rauwolfia canescens, is an antihypertensive agent closely related to reserpine.[1] Its primary mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2).[2][3] This inhibition leads to the depletion of catecholamines, such as norepinephrine, from peripheral sympathetic nerve endings.[2] The resulting decrease in sympathetic tone causes vasodilation and a reduction in cardiac output, ultimately lowering blood pressure.[2] Some evidence also suggests that Deserpidine may possess angiotensin-converting enzyme (ACE) inhibitor properties.[1]
Secondary hypertension is a condition where high blood pressure is caused by an identifiable underlying medical issue. Common causes include kidney disease, adrenal gland tumors, and thyroid problems.[4][5] Animal models are crucial for studying the pathophysiology of secondary hypertension and for the preclinical evaluation of new therapeutic agents. This guide focuses on the Deoxycorticosterone Acetate (DOCA)-salt model, a well-established experimental model of secondary hypertension characterized by low renin levels and an overactive sympathetic nervous system, making it particularly relevant for evaluating a sympatholytic agent like Deserpidine.[6][7]
Comparative Efficacy in the DOCA-Salt Hypertension Model
Due to a lack of specific preclinical data for this compound in the DOCA-salt model, we are presenting data for its close analogue, Reserpine , and the broader Rauwolfia serpentina extract as proxies. The following tables compare the antihypertensive effects of these agents with commonly used alternative drugs in the DOCA-salt rat model.
Table 1: Efficacy of Rauwolfia Alkaloids in Hypertensive Rat Models
| Drug/Extract | Animal Model | Dosage | Route of Administration | Key Finding on Blood Pressure (BP) |
| Reserpine | Anesthetized Rats | 0.5 - 15 µg/kg | - | Produced a significant, dose-dependent reduction in BP.[8][9] |
| Rauwolfia serpentina Extract | High-Salt Diet Induced Hypertensive Rats | 100 mg/kg & 200 mg/kg | Oral | Significantly decreased both systolic and diastolic BP compared to untreated and standard drug (atenolol) groups.[4] |
Note: The data for Reserpine was not from a specific secondary hypertension model, which is a limitation. The high-salt model is a key component of the DOCA-salt model.
Table 2: Comparative Efficacy of Standard Antihypertensive Drugs in the DOCA-Salt Rat Model
| Drug | Drug Class | Dosage | Route of Administration | Key Finding on Blood Pressure (BP) |
| Captopril | ACE Inhibitor | 30 mg/kg | Oral | Reduced Mean BP from 172 mmHg to 148 mmHg.[6] |
| 8 mg/kg | Intravenous | Reduced Mean BP from 141 mmHg to 118 mmHg.[2] | ||
| Losartan | Angiotensin II Receptor Blocker (ARB) | 1 mg | Intracerebroventricular | Normalized Mean BP from hypertensive levels (144-170 mmHg) to control levels (115-120 mmHg).[8][9][10] |
| Spironolactone | Aldosterone Antagonist | 20 mg/kg/day | - | Prevented the full rise in systolic BP observed in untreated DOCA-salt rats.[3] |
| Hydrochlorothiazide | Thiazide Diuretic | - | - | Significantly reduced BP in DOCA-salt rats.[11] |
| Amlodipine | Calcium Channel Blocker | 2.2 mg/kg | Oral | Dose required to reduce BP by 30 mmHg (ED30).[12] |
Experimental Protocols
A detailed methodology is crucial for the validation and replication of preclinical findings. Below is a representative protocol for evaluating the antihypertensive effect of a test compound in the DOCA-salt model.
Protocol: Induction and Treatment of DOCA-Salt Hypertension in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Uninephrectomy: Animals are anesthetized, and a left flank incision is made to expose the kidney. The renal artery and vein are ligated, and the left kidney is removed (uninephrectomy). This procedure enhances the hypertensive effect of the DOCA-salt treatment.[13]
-
DOCA Administration: One week post-surgery, a subcutaneous injection of Deoxycorticosterone Acetate (DOCA) (e.g., 25 mg/kg) suspended in sesame oil is administered twice weekly.[13]
-
High-Salt Diet: Concurrently, the rats' standard drinking water is replaced with a 1% NaCl and 0.2% KCl solution.[7]
-
Hypertension Development: Blood pressure is monitored weekly using the tail-cuff method. Hypertension typically develops over 3-4 weeks, with systolic blood pressure reaching >150 mmHg.
-
Drug Administration: Once hypertension is established, animals are randomized into treatment groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (various doses)
-
Positive Control/Comparator Drug (e.g., Captopril, 30 mg/kg/day)
-
Drugs are typically administered daily via oral gavage for a period of 2-4 weeks.
-
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at baseline and at regular intervals throughout the treatment period. For continuous and more accurate data, radiotelemetry is the gold standard.[14]
-
Data Analysis: Changes in blood pressure from baseline are calculated for each group. Statistical analysis (e.g., ANOVA) is used to compare the effects of this compound with the vehicle and comparator drug groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Spironolactone mitigates, but does not reverse, the progression of renal fibrosis in a transgenic hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Losartan prevents salt-induced hypertension in reduced renal mass rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depressor effects of captopril in DOCA-salt hypertensive rats: role of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of centrally administered losartan on deoxycorticosterone-salt hypertension rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Effects of centrally administered losartan on deoxycorticosterone-salt hypertension rats. | Semantic Scholar [semanticscholar.org]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. Hydrochlorothiazide Reduces Cardiac Hypertrophy, Fibrosis and Rho-Kinase Activation in DOCA-Salt Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amlodipine Corrects Changes in Blood Pressure and Baroreceptor Reflex Sensitivity in Sprague Dawley Rats Fed a High Salt Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Deserpidine Hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to final disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of deserpidine hydrochloride, ensuring the protection of both laboratory personnel and the environment.
This compound, an alkaloid of the Rauwolfia species, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2][3] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core component of responsible research and development.
Hazard Classification and Regulatory Overview
Key regulatory requirements under the Resource Conservation and Recovery Act (RCRA) and subsequent EPA rulings emphasize the prohibition of sewering (flushing) hazardous pharmaceuticals and mandate specific disposal methods to mitigate environmental contamination and public health risks.[8][9]
Step-by-Step Disposal Protocol for this compound
The following procedures outline the approved method for disposing of this compound waste, including pure chemical, contaminated labware, and personal protective equipment (PPE).
1. Segregation of Waste:
-
Immediately upon generation, segregate all this compound waste from non-hazardous waste streams.
-
This includes any unused or expired pure compound, solutions, and any materials that have come into direct contact with the substance, such as gloves, weighing papers, and pipette tips.
2. Containerization:
-
Utilize only designated, properly functioning, and compatible hazardous waste containers.
-
Containers must be securely closed to prevent leaks or spills.[7]
-
Ensure containers are made of materials that will not react with this compound.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste Pharmaceuticals."[7]
-
The label should also include the accumulation start date and a clear identification of the contents (i.e., "this compound Waste").
4. Storage:
-
Store hazardous pharmaceutical waste in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to manage any potential leaks.
5. Final Disposal:
-
Incineration is the required method for the disposal of hazardous pharmaceutical waste. [9]
-
Arrange for a certified hazardous waste contractor to collect and transport the waste to a permitted hazardous waste incinerator.
-
Never dispose of this compound in the trash, down the drain, or through any other unapproved method.[8][9]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined, the following table summarizes general quantitative considerations for hazardous waste generation, which may vary by jurisdiction. Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific quantity limits that may affect their generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator).
| Waste Generator Category | Monthly Hazardous Waste Generation Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) |
Note: These are general EPA guidelines. State and local regulations may be more stringent.
Experimental Protocols Cited
This guidance is based on established federal regulations and best practices for the management of hazardous pharmaceutical waste. No specific experimental protocols for the chemical inactivation of this compound were identified in the literature as incineration is the prescribed disposal method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Deserpidine | C32H38N2O8 | CID 8550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of deserpidine from reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 8. epa.gov [epa.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Deserpidine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Deserpidine hydrochloride, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[2] |
| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child.[2] |
| Specific target organ toxicity — single exposure | Category 3 | H336: May cause drowsiness or dizziness.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Two pairs of chemotherapy gloves.[3][4][5] | ASTM D6978[4][6] |
| Eyes | Safety goggles with side-shields.[1] | --- |
| Body | Impervious, disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[1][5] | Polyethylene-coated polypropylene or other laminate materials.[4] |
| Respiratory | Suitable respirator.[1] | A full face-piece respirator should be worn if there is a risk of spills or splashes.[3] |
| Feet | Disposable shoe covers.[3][7] | Skid-resistant.[7] |
| Head | Bouffant cap and beard/mustache cover (if applicable).[3][7] | --- |
Experimental Workflow for Handling this compound
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Handle only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Rinse skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.[1]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[1]
Spill Management:
-
Evacuate personnel from the spill area.
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1]
-
For solid spills, carefully sweep or scoop up the material to avoid dust formation.
-
Collect all spilled material and contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable cleaning agent (e.g., alcohol).[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, water courses, or the soil.[1]
-
Contaminated PPE and other disposable materials should be placed in a sealed bag and disposed of as hazardous waste.[8]
-
Follow all federal, state, and local regulations for hazardous waste disposal.
The following diagram illustrates the logical relationship for the selection and use of personal protective equipment when handling this compound.
References
- 1. Deserpidine|131-01-1|MSDS [dcchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. osha.gov [osha.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
